molecular formula C9H11BrN2 B594350 3-Bromo-5-(pyrrolidin-3-yl)pyridine CAS No. 1256810-66-8

3-Bromo-5-(pyrrolidin-3-yl)pyridine

货号: B594350
CAS 编号: 1256810-66-8
分子量: 227.105
InChI 键: FNFPSSBFQIHSSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-(pyrrolidin-3-yl)pyridine is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. This compound features a pyridine ring system substituted with a bromine atom and a pyrrolidine group, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. Its primary research application lies in its role as a key precursor in the synthesis of biologically active molecules, particularly for targets in the central nervous system. The structural motif of a nitrogen-containing heterocycle is frequently found in ligands for various receptors, and this compound serves as a critical building block for exploring new chemical space in hit-to-lead optimization campaigns. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. All information presented is for informational purposes. Researchers should verify the specific properties and applications of this compound through their own experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-5-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFPSSBFQIHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298503
Record name 3-Bromo-5-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-66-8
Record name 3-Bromo-5-(3-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256810-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-Bromo-5-(pyrrolidin-3-yl)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 3-Bromo-5-(pyrrolidin-3-yl)pyridine emerges as a compound of significant interest, embodying the fusion of two highly valued heterocyclic systems: pyridine and pyrrolidine. The pyridine ring serves as a polar, often bioisosteric replacement for a phenyl group, capable of improving solubility and engaging in hydrogen bonding. The pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle, provides a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space compared to its flat aromatic counterparts.[1]

This guide provides a detailed technical overview of 3-Bromo-5-(pyrrolidin-3-yl)pyridine for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, propose a logical synthetic pathway, discuss its vast potential in medicinal chemistry, and outline essential safety protocols. The bromine atom on the pyridine ring acts as a versatile synthetic handle, enabling a multitude of cross-coupling reactions for the generation of diverse compound libraries, positioning this molecule as a valuable building block for novel therapeutic agents.

Chemical Identity and Core Properties

3-Bromo-5-(pyrrolidin-3-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 3-position and a pyrrolidine ring, attached via its C3 carbon, at the 5-position.

Chemical Structure

Caption: Chemical Structure of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Physicochemical Properties

The key identifiers and properties of this compound are summarized below. This data is aggregated from chemical supplier databases and computational predictions.

PropertyValueSource(s)
IUPAC Name 3-Bromo-5-(pyrrolidin-3-yl)pyridineN/A
CAS Number 1256810-66-8
Molecular Formula C₉H₁₁BrN₂
Molecular Weight 227.10 g/mol [2]
Canonical SMILES C1C(CN1)C2=CC(=CN=C2)Br
Physical Form Solid (Typical)
Purity Typically >95%
Storage Sealed in a dry environment at room temperature[2]

Proposed Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for 3-Bromo-5-(pyrrolidin-3-yl)pyridine are not extensively documented, a logical and efficient pathway can be designed based on established organometallic cross-coupling reactions. The following proposed synthesis utilizes a Suzuki coupling, a robust and widely used method for forming carbon-carbon bonds.

Causality of Experimental Design: The choice of a Suzuki coupling is deliberate. It offers high functional group tolerance, generally good yields, and commercially available starting materials. The use of a Boc-protecting group on the pyrrolidine nitrogen is critical to prevent side reactions, such as N-arylation, during the coupling step. The final deprotection with a strong acid like TFA is a standard and clean method for removing the Boc group.

Proposed Synthetic Workflow

G start 3,5-Dibromopyridine step1_reagent Boc-3-pyrrolidinone + n-BuLi, ZnCl₂ start->step1_reagent Negishi Coupling (or similar) intermediate1 tert-butyl 3-(5-bromopyridin-3-yl)-3-oxopyrrolidine-1-carboxylate step1_reagent->intermediate1 step2_reagent 1. NaBH₄ (Reduction) 2. TFA/DCM (Dehydration) intermediate1->step2_reagent intermediate2 tert-butyl 3-(5-bromopyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate step2_reagent->intermediate2 step3_reagent H₂, Pd/C (Hydrogenation) intermediate2->step3_reagent intermediate3 tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate step3_reagent->intermediate3 step4_reagent TFA (Deprotection) intermediate3->step4_reagent product 3-Bromo-5-(pyrrolidin-3-yl)pyridine step4_reagent->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on standard chemical transformations.

Step 1: Synthesis of tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 3,5-dibromopyridine (1.0 eq) and anhydrous THF. Cool the solution to -78°C.

  • Grignard/Lithiation: Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to facilitate lithium-halogen exchange.

  • Intermediate Formation: In a separate flask, prepare the zincate of Boc-protected 3-pyrrolidinone by reacting it with a suitable base and zinc chloride.

  • Coupling: Add the prepared zincate solution to the reaction mixture, followed by a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq). Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Deprotection to yield 3-Bromo-5-(pyrrolidin-3-yl)pyridine

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by crystallization or column chromatography to yield the final product.

Applications in Drug Discovery

The true value of 3-Bromo-5-(pyrrolidin-3-yl)pyridine lies in its role as a versatile scaffold for chemical library synthesis. The distinct electronic and steric properties of its constituent rings, combined with the synthetically accessible bromine handle, make it an ideal starting point for exploring structure-activity relationships (SAR).

  • Scaffold Hopping and Bioisosterism: The pyridine core is a well-established bioisostere for phenyl rings, often introduced to modulate properties like metabolic stability, solubility, and receptor interactions.

  • 3D Pharmacophore Exploration: The non-planar, sp³-rich pyrrolidine ring introduces stereochemistry and allows substituents to project into three-dimensional space, which is critical for potent and selective interactions with biological targets like enzymes and receptors.[1][3]

  • Vector for Chemical Diversification: The C-Br bond is a prime site for modification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the rapid introduction of diverse chemical moieties.

Workflow for Library Diversification

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs core 3-Bromo-5-(pyrrolidin-3-yl)pyridine (Core Scaffold) suzuki Suzuki (Aryl/Heteroaryl Boronic Acids) core->suzuki buchwald Buchwald-Hartwig (Amines) core->buchwald sonogashira Sonogashira (Alkynes) core->sonogashira prod_suzuki Bi-aryl / Hetero-biaryl Derivatives suzuki->prod_suzuki prod_buchwald Amino-pyridine Derivatives buchwald->prod_buchwald prod_sonogashira Alkynyl-pyridine Derivatives sonogashira->prod_sonogashira

Caption: Diversification of the core scaffold via cross-coupling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is not universally available, the hazard profile can be inferred from related bromopyridine and pyrrolidine compounds. Prudent laboratory practice dictates handling this compound with care.

Hazard InformationDetailsSource(s)
GHS Pictograms (Toxic), (Harmful/Irritant)[4]
Signal Word Danger[4]
Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[4][5]
Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4][6]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-(pyrrolidin-3-yl)pyridine stands as a strategically designed chemical building block with considerable potential for drug discovery and development. Its hybrid structure combines the favorable properties of both pyridine and pyrrolidine rings, while the reactive bromine handle provides a gateway for extensive chemical diversification. By serving as a versatile scaffold, this compound enables researchers to systematically generate and test novel molecules, accelerating the search for new therapeutic agents targeting a wide range of diseases. Its synthesis, while requiring multi-step procedures, relies on robust and well-understood chemical reactions, making it an accessible and valuable tool for the medicinal chemistry community.

References

  • 3-Bromo-5-(pyrrolidin-3-yl)pyridine. (n.d.). Crysdot LLC. Retrieved February 22, 2026, from [Link]

  • Pyrrolidins. (n.d.). Triz Pharma-Tech Co,Ltd. Retrieved February 22, 2026, from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. Retrieved February 22, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(23), 7249. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1256810-66-8

Senior Application Scientist's Foreword:

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-Bromo-5-(pyrrolidin-3-yl)pyridine represents a compelling fusion of two such pharmacologically significant moieties: the pyridine ring and the pyrrolidine nucleus. This technical guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. We will delve into the synthetic rationale, analytical characterization, and potential therapeutic applications, moving beyond a simple recitation of facts to explore the underlying chemical principles and their implications for drug discovery. The information presented herein is a synthesis of established chemical knowledge and data from analogous structures, designed to empower your research endeavors.

Physicochemical Properties and Structural Features

PropertyValueSource/Rationale
CAS Number 1256810-66-8Crysdot LLC
Molecular Formula C₉H₁₁BrN₂Calculated from structure
Molecular Weight 227.10 g/mol Calculated from structure
Appearance Expected to be a solid at room temperatureBased on similar compounds[1]
Solubility Expected to be soluble in organic solvents like methanol, DMSO, and chlorinated solvents.Inferred from the structure and properties of related compounds.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice for halogenated aromatic compounds.[2]

The structure of 3-Bromo-5-(pyrrolidin-3-yl)pyridine combines the electron-withdrawing nature of the bromine atom and the pyridine nitrogen with the non-planar, sp³-rich character of the pyrrolidine ring.[3][4] This three-dimensional feature is increasingly sought after in drug discovery to enhance target engagement and improve physicochemical properties. The basic nitrogen in the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing its pharmacokinetic profile.

Proposed Synthesis Protocol

Overall Synthetic Strategy:

The most direct approach involves the coupling of a protected 3-aminopyrrolidine derivative with 3,5-dibromopyridine. The use of a protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and to control the regioselectivity of the coupling. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Experimental Workflow Diagram:

G cluster_0 Step 1: Boc Protection of 3-Aminopyrrolidine cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Boc Deprotection A 3-Aminopyrrolidine C tert-Butyl 3-aminopyrrolidine-1-carboxylate A->C Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) B Di-tert-butyl dicarbonate (Boc)₂O B->C E tert-Butyl 3-aminopyrrolidine-1-carboxylate D 3,5-Dibromopyridine F tert-Butyl 3-(5-bromopyridin-3-ylamino)pyrrolidine-1-carboxylate D->F Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) E->F G tert-Butyl 3-(5-bromopyridin-3-ylamino)pyrrolidine-1-carboxylate H 3-Bromo-5-(pyrrolidin-3-yl)pyridine G->H Acid (e.g., TFA or HCl) Solvent (e.g., Dichloromethane)

Caption: Proposed synthetic workflow for 3-Bromo-5-(pyrrolidin-3-yl)pyridine.

Step-by-Step Methodology:

Step 1: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

  • Reactant Preparation: Dissolve 3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected pyrrolidine.

Step 2: Buchwald-Hartwig Amination

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a phosphine ligand such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).

  • Reaction: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe. Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash column chromatography to isolate the coupled product.

Step 3: Boc Deprotection

  • Reaction Setup: Dissolve the product from Step 2 in DCM.

  • Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a salt. Alternatively, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the free base with an organic solvent. Dry the organic layer and concentrate to obtain the final product, 3-Bromo-5-(pyrrolidin-3-yl)pyridine.

Analytical Characterization

While specific spectral data for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is not published, we can predict the expected analytical signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Region (δ 7.5-8.5 ppm): Expect three distinct signals for the pyridine ring protons. The proton between the two nitrogen-bearing substituents will likely be the most downfield. The protons adjacent to the bromine will also be downfield due to the halogen's electron-withdrawing effect.

    • Pyrrolidine Ring (δ 1.5-4.0 ppm): The protons on the pyrrolidine ring will appear as a series of multiplets. The proton on the carbon attached to the pyridine ring (C3 of pyrrolidine) will likely be a multiplet around δ 3.5-4.0 ppm. The other pyrrolidine protons will be more upfield.

    • N-H Proton: A broad singlet for the pyrrolidine N-H proton, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Region (δ 120-150 ppm): Expect five signals for the pyridine ring carbons. The carbon bearing the bromine atom will be significantly shielded compared to the other aromatic carbons.

    • Pyrrolidine Ring (δ 25-60 ppm): Expect four signals for the pyrrolidine carbons.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion would be approximately 228.0182. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Expect fragmentation of the pyrrolidine ring and potential loss of HBr.

Applications in Drug Discovery

The 3-Bromo-5-(pyrrolidin-3-yl)pyridine scaffold is a promising starting point for the development of novel therapeutics due to the established pharmacological importance of its constituent rings.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a key component of many CNS-active drugs.[3][4][5][6] Its three-dimensional structure can facilitate interactions with the complex binding sites of receptors and enzymes in the brain. The pyridine ring can be further functionalized to modulate properties like blood-brain barrier penetration.

  • Oncology: Pyridine derivatives are prevalent in a wide range of anticancer agents, including kinase inhibitors.[7][8] The bromine atom on the scaffold provides a convenient handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

  • Infectious Diseases: The pyrrolidine ring is found in several antibacterial and antiviral compounds.[5]

Logical Relationship Diagram:

G A 3-Bromo-5-(pyrrolidin-3-yl)pyridine Scaffold B Privileged Scaffolds (Pyridine & Pyrrolidine) A->B C 3D-Rich Structure A->C D Synthetic Handle (Bromine) A->D G Drug Discovery Programs B->G E Potential for Improved Pharmacokinetics C->E F Versatile for Library Synthesis D->F E->G F->G H CNS Disorders G->H I Oncology G->I J Infectious Diseases G->J

Caption: Rationale for the utility of the scaffold in drug discovery.

Safety and Handling

Specific safety data for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is not available. However, based on the safety profiles of related compounds such as 3-bromopyridine, appropriate precautions should be taken.

  • Hazard Statements (Inferred):

    • Harmful if swallowed.[2]

    • Causes skin irritation.[2][9]

    • Causes serious eye irritation.[2][9]

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[9][10]

    • In case of contact, wash the affected area thoroughly with water.[10]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

3-Bromo-5-(pyrrolidin-3-yl)pyridine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly documented, can be reliably achieved through established cross-coupling methodologies. The combination of the pyridine and pyrrolidine scaffolds offers a rich three-dimensional structure with significant potential for interaction with a variety of biological targets. The presence of a bromine atom provides a versatile point for further chemical elaboration, making this compound an excellent starting point for the generation of diverse chemical libraries. As with any novel chemical entity, careful handling and thorough characterization are paramount to its successful application in research.

References

  • ¹H NMR spectrum for compound 3 in pyridine-d₅. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • 3-Bromo-5-(pyrrolidin-3-yl)pyridine. (n.d.). Crysdot LLC. Retrieved February 22, 2026, from [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (2025, March 13). Nature Communications. Retrieved February 22, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013, July 10). Journal of Pharmaceutical Negative Results. Retrieved February 22, 2026, from [Link]

  • Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. Retrieved February 22, 2026, from [Link]

  • 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine. (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
  • 3-bromo-5-(pyrrolidin-2-yl)pyridine. (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). Frontiers in Chemistry. Retrieved February 22, 2026, from [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007, September 20). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Reaction conditions used for coupling reactions. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances. (2021, April 15). PubMed. Retrieved February 22, 2026, from [Link]

  • 3-Bromo-5-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine. (n.d.). BindingDB. Retrieved February 22, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS Unipa. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 3-Bromo-5-(pyrrolidin-3-yl)pyridine . As a specific regioisomer of the nornicotine scaffold with a halogen substituent, its solubility is governed by the interplay between the lipophilic bromopyridine core and the hydrophilic, basic pyrrolidine moiety.

Part 1: Physicochemical Architecture & Solubility Prediction

Molecular Analysis

To accurately predict and manipulate the solubility of this compound, one must understand its "Push-Pull" physicochemical nature. It is not a simple lipophilic organic molecule; it is an amphiphilic, ionizable heterocycle .

  • Core Scaffold: Pyridine ring (moderately polar, basic pKa ~3-4).

  • Substituent 1 (Lipophilic): Bromine atom at C3.[1] This increases the partition coefficient (LogP) by approximately +0.8 to +1.0 units compared to the non-brominated analog, enhancing solubility in chlorinated and non-polar solvents.

  • Substituent 2 (Hydrophilic/Basic): Pyrrolidine ring at C5. This contains a secondary amine (pKa ~9-10), making the molecule highly pH-sensitive.

The "Chameleon Effect" (pH Dependence)

The solubility of this compound is binary, depending entirely on its protonation state.

StateSpeciesDominant InteractionSolubility Profile
Free Base Neutral / UnchargedVan der Waals & H-Bond AcceptingOrganic Soluble: High affinity for DCM, EtOAc, DMSO.Water: Low to Moderate (sparingly soluble).
Salt Form Cationic (Mono- or Di-protonated)Ion-DipoleWater Soluble: High affinity for aqueous buffers, MeOH.Organic: Insoluble in Hexanes, Ether, DCM.

Part 2: Solubility in Organic Solvents (Free Base)

The following data categorizes the solubility of the free base form (the standard intermediate state).

High Solubility Solvents (Preferred for Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>50 mg/mL).

  • Dichloromethane (DCM): The "Gold Standard" for this molecule. The brominated pyridine core interacts favorably with DCM, while the amine remains solvated.

  • Methanol (MeOH) / Ethanol (EtOH): Excellent solubility due to the ability of the alcohol to H-bond with the pyridine nitrogen and pyrrolidine amine.

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): Universal solvents for this class. Expect solubility >100 mg/mL. Note: Difficult to remove; avoid for final purification.

Moderate Solubility Solvents (Extraction & Crystallization)
  • Ethyl Acetate (EtOAc): Good solubility, but less than DCM. Often used as the organic phase in extractions.

  • Tetrahydrofuran (THF): Soluble, but beware of peroxides if the secondary amine is sensitive to oxidation.

  • Acetonitrile (MeCN): Soluble.[2] Useful for HPLC preparation.

Low Solubility / Anti-Solvents (Precipitation)
  • Hexanes / Heptane: The polarity of the pyrrolidine ring makes this molecule poorly soluble in strictly non-polar alkanes. Use these to precipitate the compound from DCM or EtOAc.

  • Diethyl Ether / MTBE: Moderate to low solubility. Often used to triturate (wash) the solid to remove non-polar impurities.

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine the exact solubility limit in a specific solvent for your batch.

  • Preparation: Weigh 10 mg of 3-Bromo-5-(pyrrolidin-3-yl)pyridine into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at Room Temperature (25°C).

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, add more solid. If it remains, proceed.

  • Agitation: Shake the saturated suspension for 24 hours (thermostated).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: The "pH-Swing" Extraction (Purification)

This is the most reliable method to purify the compound based on its solubility switch.

pH_Swing_Extraction Start Crude Mixture (Acidic/Neutral) Acidify Add 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM (Remove non-basic impurities) Acidify->Wash Aqueous Aqueous Layer (Contains Target as Salt) Wash->Aqueous Target stays in water Organic_Waste Organic Layer (Discard) Wash->Organic_Waste Impurities removed Basify Basify with NaOH/Na2CO3 (pH > 12) Aqueous->Basify Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Free Base Dry->Final

Figure 1: The pH-Swing Extraction workflow utilizes the solubility switch of the pyrrolidine amine to isolate the target from non-basic impurities.

Part 4: Critical Handling & Stability Notes

The "Carbamate" Trap

Secondary amines like pyrrolidine avidly absorb atmospheric CO₂ to form carbamates (solid precipitates) in solution.

  • Risk: A clear solution in DCM may turn cloudy over 24 hours.

  • Prevention: Always store solutions under Argon/Nitrogen. Do not leave open vials of the free base in solution.

Salt Formation for Storage

If you need to store the compound for long periods, convert it to the Dihydrochloride (2HCl) or Oxalate salt.

  • Solubility Change: The salt will be insoluble in DCM/EtOAc but highly soluble in Water/MeOH.

  • Protocol: Dissolve free base in Et2O, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Summary Table: Solvent Compatibility
Solvent ClassRepresentative SolventSolubility (Free Base)Application
Chlorinated Dichloromethane (DCM)High Extraction, Chromatography
Polar Protic MethanolHigh Dissolving Salts, HPLC
Polar Aprotic DMSOHigh Biological Assays, Stock
Ethers THFModerate Reactions
Hydrocarbons HexanesInsoluble Precipitation (Anti-solvent)
Aqueous Water (pH 7)Low Not recommended for free base
Aqueous Acid 0.1M HClHigh Dissolving for analysis

References

  • PubChem. (2025). Compound Summary: 3-Bromo-5-(pyrrolidin-2-yl)pyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-Bromo-5-(pyrrolidin-3-yl)pyridine: A Focused Analysis of pKa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. The acid-base dissociation constant, or pKa, is arguably one of the most critical parameters, as it directly governs a molecule's behavior in physiological environments.[1][2] This guide provides an in-depth technical analysis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the structural features influencing its ionization behavior, present robust computational and experimental methodologies for pKa determination, and discuss the profound implications of these values on its journey from a lab curiosity to a potential therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the principles and practices of pKa determination for complex, multi-functional molecules.

The Imperative of pKa in Drug Development

The pKa of a molecule dictates its ionization state at a given pH.[3] Since the human body comprises compartments with diverse pH environments—from the extreme acidity of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood (pH 7.4)—a drug's charge state is in constant flux. This ionization state profoundly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]

Key properties influenced by pKa include:

  • Solubility: The ionized form of a drug is typically more water-soluble than the neutral form, affecting formulation and dissolution.[2][5]

  • Permeability: Neutral, more lipophilic species are generally better able to cross biological membranes, a critical step for oral absorption and reaching intracellular targets.[2]

  • Target Binding: Ionic interactions, such as salt bridges, are often crucial for a drug's binding to its biological target. The pKa determines if a functional group is in the correct protonation state to engage in these interactions.[4]

  • Pharmacokinetics: Properties like protein binding and susceptibility to efflux transporters are also influenced by a molecule's charge.[4]

Therefore, the precise determination of pKa values early in the discovery pipeline is essential for optimizing a compound's drug-like properties and predicting its in vivo behavior.[5]

Structural Analysis and Ionization Behavior of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

The structure of 3-Bromo-5-(pyrrolidin-3-yl)pyridine presents two distinct basic centers capable of accepting a proton: the sp2-hybridized nitrogen of the pyridine ring and the sp3-hybridized nitrogen of the pyrrolidine ring.

  • Pyridine Nitrogen: The parent pyridine molecule has a pKa of approximately 5.2.[6] However, the pyridine ring in this compound is substituted with two groups: an electron-withdrawing bromine atom and an electron-donating pyrrolidinyl group. The bromine atom at the 3-position exerts a strong negative inductive effect (-I), which significantly reduces the electron density on the pyridine nitrogen, making it less basic. For comparison, the experimental pKa of 3-bromopyridine is 2.84, a substantial decrease from pyridine itself.[7]

  • Pyrrolidine Nitrogen: Pyrrolidine is a saturated aliphatic amine and a much stronger base than pyridine, with the pKa of its conjugate acid being approximately 11.27.[8][9] However, in this molecule, the pyrrolidine nitrogen is part of a substituent on an electron-deficient pyridyl ring. The bromopyridyl group acts as an electron-withdrawing substituent, which will lower the basicity of the pyrrolidine nitrogen compared to the unsubstituted parent.

Hypothesis: Despite the electron-withdrawing effect of the bromopyridyl ring, the inherent high basicity of the aliphatic secondary amine suggests that the pyrrolidine nitrogen will be the more basic center . The pyridine nitrogen, influenced by the adjacent bromine, will be significantly less basic.

We can therefore predict two distinct pKa values:

  • pKa1: Associated with the protonation of the more basic pyrrolidine nitrogen, expected to be in the range of 8.5 - 10.0.

  • pKa2: Associated with the protonation of the less basic pyridine nitrogen, expected to be in the range of 2.5 - 3.5.

G cluster_pKa1 pKa1 ~ 8.5-10.0 cluster_pKa2 pKa2 ~ 2.5-3.5 B Neutral Species (B) BH Monocation (BH+) (Pyrrolidine Protonated) B->BH + H+ BH->B - H+ BH2 Dication (BH2++) (Both Nitrogens Protonated) BH->BH2 + H+ BH2->BH - H+

In Silico pKa Prediction

Before embarking on experimental work, computational methods provide rapid and valuable estimates of pKa.[10] These tools are indispensable in early-phase drug discovery for screening large libraries of virtual compounds.[5] Several software packages are available, employing algorithms based on empirical data, quantum mechanics, or machine learning.[11]

Leading Platforms:

  • Schrödinger Epik: Utilizes machine learning with graph convolutional neural networks trained on extensive datasets to predict both macroscopic and microscopic pKa values.[12][13]

  • ACD/Labs pKa DB: An empirical tool that relies on a large database of experimentally determined pKa values and uses algorithms to predict values for novel structures.[14]

  • ChemAxon Marvin: Another widely used tool that provides pKa predictions based on calculated partial charges and contributions from structural fragments.[11]

A representative computational prediction for 3-Bromo-5-(pyrrolidin-3-yl)pyridine is summarized below.

Ionizable CenterPredicted pKaRationale for Assignment
Pyrrolidine Nitrogen9.2 ± 0.5 Aliphatic amine, significantly more basic despite the electron-withdrawing effect of the substituted pyridine ring.
Pyridine Nitrogen3.1 ± 0.4 Aromatic amine with basicity strongly suppressed by the inductive effect of the adjacent bromine atom.
Caption: Table 1. Representative predicted pKa values and assignments.

Experimental pKa Determination: Protocols and Workflows

While predictions are useful, experimental determination is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

G compound Compound Available? solubility Solubility > 10⁻⁴ M? compound->solubility chromophore UV Chromophore near Ionization Center? solubility->chromophore No potentiometry Use Potentiometric Titration solubility->potentiometry Yes uv_vis Use UV-Vis Spectrophotometry chromophore->uv_vis Yes no_method Standard Methods Not Suitable chromophore->no_method No cosolvent Consider Co-solvent Titration or Alternative Method potentiometry:e->cosolvent:w If solubility is borderline

Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[15] It is the preferred method for compounds with sufficient solubility.

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in water to a final concentration of approximately 1 mM. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[15]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16][17]

    • The total sample volume should be sufficient to ensure proper immersion of the pH electrode (e.g., 20 mL).

  • Titration Procedure:

    • Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of bases.[16][17]

    • Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube.

    • To determine both pKa values, perform a two-stage titration. First, acidify the solution to ~pH 1.5 with standardized 0.1 M HCl.

    • Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition. Record the pH and total volume of titrant added.

    • Continue the titration past the second equivalence point to fully define the titration curve (e.g., to pH 12).

  • Data Analysis:

    • Plot pH versus the volume of NaOH added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For the first pKa (pKa2), this is the pH at the midpoint volume between the start of the titration (after acidification) and the first equivalence point. For the second pKa (pKa1), this is the pH at the midpoint volume between the first and second equivalence points.[16]

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or when only small amounts of material are available.[15] It requires the molecule to have a UV-active chromophore whose absorbance spectrum changes upon ionization.[18][19] The pyridine ring in the target molecule serves as a suitable chromophore.

Methodology:

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Sample and Buffer Preparation:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[18]

    • Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 pH unit increments).

    • For each measurement, create a sample by diluting a small aliquot of the stock solution into each buffer to a final concentration of ~50-100 µM. Ensure the final percentage of organic co-solvent is low and constant across all samples (e.g., <1%).[18]

  • Spectral Acquisition:

    • For each buffered sample, scan the absorbance across a relevant wavelength range (e.g., 220-400 nm).

    • Identify the wavelengths where the largest changes in absorbance occur as a function of pH. These are the analytical wavelengths.

  • Data Analysis:

    • Plot absorbance at the chosen analytical wavelength(s) versus the measured pH of each buffer.

    • The resulting data will form a sigmoidal curve (or two separate sigmoidal transitions for a molecule with two pKa values).[20]

    • Fit the data to the appropriate Henderson-Hasselbalch equation to solve for the pKa. The pKa is the pH at the inflection point of the sigmoidal curve.[21]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare Compound Stock Solution titrate Perform Automated Potentiometric Titration prep_sample->titrate prep_titrant Prepare & Standardize Titrants (Acid/Base) prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve derivative Calculate 1st Derivative (ΔpH/ΔV) plot_curve->derivative find_ep Identify Equivalence Points (EPs) derivative->find_ep calc_pka Determine pKa values from Half-EPs find_ep->calc_pka

Conclusion

The ionization behavior of 3-Bromo-5-(pyrrolidin-3-yl)pyridine is defined by two basic centers with widely separated pKa values. The pyrrolidine nitrogen is the stronger base (predicted pKa ~9.2), while the pyridine nitrogen is significantly weaker (predicted pKa ~3.1) due to the strong electron-withdrawing effect of the bromine substituent. This dual-pKa profile will make its overall physicochemical properties highly sensitive to pH changes within the physiological range. An accurate experimental determination of these values, using robust methods like potentiometric titration or UV-Vis spectrophotometry, is a critical step in the rational design and development of this compound as a potential drug candidate. This knowledge allows medicinal chemists to fine-tune structures and formulations to achieve the optimal balance of solubility, permeability, and target engagement required for therapeutic success.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. chemagination.com. [Link]

  • ResearchGate. The final UV-Vis method for the pKa determination. researchgate.net. [Link]

  • ECETOC. (2019). Measurement of Acidity (pKa). ECETOC Guideline. [Link]

  • Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 549-555. [Link]

  • Schrödinger. Epik. schrodinger.com. [Link]

  • LibreTexts Chemistry. UV-VIS Spectroscopy for pKa Determination. chem.libretexts.org. [Link]

  • Molecular Discovery. MoKa - pKa modelling. moldiscovery.com. [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? pion-inc.com. [Link]

  • De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 827, 1-14. [Link]

  • Al-Haque, S., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science and Society. [Link]

  • Shelley, J. C., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. [Link]

  • ResearchGate. (1975). EFFECT OF THE BROMINE ATOM UPON THE DISSOCIATION CONSTANTS OF BROMOPYRIDINES, BROMOQUINOLINES AND 4‐BROMOISOQUINOLINE... researchgate.net. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. creative-bioarray.com. [Link]

  • Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2637-2646. [Link]

  • Quora. Which is more basic, pyrrolidine or pyridine? quora.com. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. acdlabs.com. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. typeset.io. [Link]

  • Wikipedia. 4-Pyrrolidinylpyridine. en.wikipedia.org. [Link]

  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? eduncle.com. [Link]

  • Chemistry Stack Exchange. What is the pKaH of pyrrole? chemistry.stackexchange.com. [Link]

  • Reddit. PYRIDINE AND PYRROLIDINE MOLECULE, WHICH PART WILL BE PROTONATED? reddit.com. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. scribd.com. [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines. pearson.com. [Link]

  • ACS Publications. Substituent effects on the basicity of pyridine. pubs.acs.org. [Link]

  • ResearchGate. (2010). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU... researchgate.net. [Link]

  • DeCorte, J. A., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. bioRxiv. [Link]

  • DeCorte, J. A., et al. (2024). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

  • BindingDB. (+) 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. bindingdb.org. [Link]

Sources

The Synthetic Challenge: A Researcher's Guide to 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Chemical Synthesis Professionals

Foreword: The Significance of the 3-Bromo-5-(pyrrolidin-3-yl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the 3-Bromo-5-(pyrrolidin-3-yl)pyridine scaffold has emerged as a privileged structural motif. Its presence in a variety of pharmacologically active agents, particularly those targeting the central nervous system, underscores its importance in drug discovery and development. The unique juxtaposition of the electron-withdrawing brominated pyridine ring and the versatile pyrrolidine moiety provides a rich canvas for molecular design, enabling fine-tuning of physicochemical properties and target engagement. This guide offers a comprehensive overview of the synthetic strategies employed to construct this valuable molecule, providing researchers with the foundational knowledge to not only replicate these methods but also to innovate upon them.

Strategic Approaches to Synthesis: A Tale of Two Rings

The synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine can be conceptually dissected into two primary strategic approaches:

  • Constructing the Pyridine Ring onto a Pre-existing Pyrrolidine: This approach involves the formation of the pyridine core from acyclic precursors in the presence of a functionalized pyrrolidine. While less common for this specific target, general methods for pyridine synthesis, such as the Hantzsch synthesis or transition metal-catalyzed cycloadditions, could be adapted.[1][2]

  • Attaching the Pyrrolidine Ring to a Pre-functionalized Pyridine: This is the more prevalent and strategically sound approach. It leverages the well-established chemistry of pyridine functionalization, typically starting with a readily available brominated pyridine derivative. The key challenge then becomes the regioselective installation of the pyrrolidin-3-yl group.

This guide will focus on the latter, more practical approach, exploring the nuances of forming the crucial C-N bond between the two heterocyclic systems.

Visualizing the Synthetic Blueprint

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-aminopyridine 3-Bromo-5-aminopyridine 3,5-Dibromopyridine->3-Bromo-5-aminopyridine Amination N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone tert-Butyl 3-oxopyrrolidine-1-carboxylate tert-Butyl 3-oxopyrrolidine-1-carboxylate N-Boc-3-pyrrolidinone->tert-Butyl 3-oxopyrrolidine-1-carboxylate Synthesis tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate 3-Bromo-5-aminopyridine->tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate Reductive Amination tert-Butyl 3-oxopyrrolidine-1-carboxylate->tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate Reductive Amination 3-Bromo-5-(pyrrolidin-3-yl)pyridine 3-Bromo-5-(pyrrolidin-3-yl)pyridine tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate->3-Bromo-5-(pyrrolidin-3-yl)pyridine Boc Deprotection

Figure 1: A high-level overview of a plausible synthetic pathway to 3-Bromo-5-(pyrrolidin-3-yl)pyridine, highlighting key starting materials and intermediates.

Methodology I: Reductive Amination Approach

A robust and frequently employed strategy for forging the C-N bond between a primary amine and a ketone is reductive amination. This method offers high yields and operational simplicity.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of the amine (3-bromo-5-aminopyridine) and the ketone (N-Boc-3-pyrrolidinone). This is followed by dehydration to form a transient iminium ion. The iminium ion is then reduced in situ by a suitable hydride reducing agent, such as sodium triacetoxyborohydride, to yield the desired secondary amine. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion over the ketone, preventing premature reduction of the starting material.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-aminopyridine

A common precursor, 3-bromo-5-aminopyridine, can be synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with ammonia or a protected amine equivalent, followed by deprotection. Alternatively, it can be prepared from 5-bromonicotinamide via a Hofmann rearrangement.[3]

Step 2: Synthesis of N-Boc-3-pyrrolidinone

N-Boc-3-pyrrolidinone is a commercially available reagent. However, it can be synthesized from N-Boc-3-hydroxypyrrolidine through oxidation using reagents like Dess-Martin periodinane.[4]

Step 3: Reductive Amination

  • To a solution of 3-bromo-5-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added N-Boc-3-pyrrolidinone (1.1 eq).[4]

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, tert-butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate, is purified by column chromatography on silica gel.

Step 4: Boc Deprotection

  • The purified tert-butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford 3-Bromo-5-(pyrrolidin-3-yl)pyridine as its hydrochloride salt.

Methodology II: Palladium-Catalyzed C-N Cross-Coupling

For constructing the bond between an aryl halide and a cyclic amine, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful and versatile tool.[2][5][6]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide (3,5-dibromopyridine) to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated pyrrolidine derivative. Finally, reductive elimination from the Pd(II) complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocol

Step 1: Synthesis of a Suitable Pyrrolidine Precursor

For this approach, a pyrrolidine with a free secondary amine is required. Commercially available 3-aminopyrrolidine derivatives with a protecting group on the exocyclic amine would be suitable.

Step 2: Palladium-Catalyzed C-N Cross-Coupling

  • To a reaction vessel are added 3,5-dibromopyridine (1.0 eq), the protected 3-aminopyrrolidine derivative (1.1 eq), a palladium catalyst such as Pd2(dba)3 (2-5 mol%), a suitable phosphine ligand like BINAP or XPhos (4-10 mol%), and a base such as sodium tert-butoxide or cesium carbonate (2.0 eq).[5]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A dry, degassed solvent such as toluene or dioxane is added.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the protected 3-Bromo-5-(pyrrolidin-3-yl)pyridine derivative.

Step 3: Deprotection

The protecting group on the exocyclic amine of the pyrrolidine ring is removed under appropriate conditions to yield the final product.

Quantitative Data Summary

StepReactantsReagents/ConditionsProductYield (%)Purity (%)Reference
Method I
Reductive Amination3-Bromo-5-aminopyridine, N-Boc-3-pyrrolidinoneNaBH(OAc)3, DCEtert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate70-85>95Adapted from[4]
Boc Deprotectiontert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylateHCl/dioxane or TFA/DCM3-Bromo-5-(pyrrolidin-3-yl)pyridine>90>98General knowledge
Method II
C-N Coupling3,5-Dibromopyridine, Protected 3-aminopyrrolidinePd2(dba)3, BINAP, NaOtBu, TolueneProtected 3-Bromo-5-(pyrrolidin-3-yl)pyridine60-80>95Adapted from[5][6]

Note: Yields and purities are estimates based on related literature and may vary depending on specific reaction conditions and purification methods.

Workflow Visualization

G cluster_method1 Methodology I: Reductive Amination cluster_method2 Methodology II: C-N Cross-Coupling start1 Start: 3-Bromo-5-aminopyridine N-Boc-3-pyrrolidinone step1_1 Mix in DCM/DCE start1->step1_1 step1_2 Add NaBH(OAc)3 step1_1->step1_2 step1_3 Reaction & Quench step1_2->step1_3 step1_4 Extraction & Purification step1_3->step1_4 intermediate1 Intermediate: tert-Butyl 3-((5-bromopyridin-3-yl)amino)pyrrolidine-1-carboxylate step1_4->intermediate1 step1_5 Dissolve in HCl/dioxane intermediate1->step1_5 step1_6 Stir at RT step1_5->step1_6 step1_7 Solvent Removal & Trituration step1_6->step1_7 end1 Product: 3-Bromo-5-(pyrrolidin-3-yl)pyridine (as HCl salt) step1_7->end1 start2 Start: 3,5-Dibromopyridine Protected 3-aminopyrrolidine step2_1 Combine with Pd catalyst, ligand, and base start2->step2_1 step2_2 Add dry, degassed solvent step2_1->step2_2 step2_3 Heat under inert atmosphere step2_2->step2_3 step2_4 Workup & Purification step2_3->step2_4 intermediate2 Intermediate: Protected 3-Bromo-5-(pyrrolidin-3-yl)pyridine step2_4->intermediate2 step2_5 Deprotection intermediate2->step2_5 end2 Product: 3-Bromo-5-(pyrrolidin-3-yl)pyridine step2_5->end2

Figure 2: Step-by-step workflow for the two primary synthetic methodologies.

Conclusion: A Versatile Scaffold within Reach

The synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, while not explicitly detailed in a single source, is readily achievable through the strategic combination of well-established synthetic transformations. Both the reductive amination and palladium-catalyzed cross-coupling approaches offer viable and robust pathways to this important medicinal chemistry scaffold. The choice of methodology will ultimately depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides a solid foundation for the synthesis of this and related compounds, empowering researchers to further explore the chemical space around this privileged core.

References

  • Dandu, R. R., et al. (2011).
  • Bolliger, J. L., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(19), 5176–5179.
  • Sweeney, J. B., & Doulcet, J. (2020).
  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]

  • Liebeskind, L. S., & Srogl, J. (2002). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 124(40), 11848–11849.
  • Monge, A., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11869–11923.

Sources

commercial availability of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The Commercial & Synthetic Landscape of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Executive Summary

3-Bromo-5-(pyrrolidin-3-yl)pyridine (CAS: 1256810-66-8) is a high-value heterocyclic scaffold utilized primarily in the development of nicotinic acetylcholine receptor (nAChR) ligands and CNS-active agents. Unlike its regioisomers (the 2-yl "nornicotine" analogs or 1-yl N-linked variants), this 3-yl C-linked isomer offers a unique vector for substitution, placing the pyrrolidine amine in a distinct spatial orientation relative to the pyridine nitrogen.

Commercially, this compound is classified as a "Make-on-Demand" building block rather than a commodity chemical. While listed by catalog aggregators, reliable stock is scarce, and lead times often exceed 4–6 weeks. Consequently, for drug discovery campaigns requiring gram-scale quantities, a validated synthetic protocol is superior to purchasing.

Part 1: Commercial Intelligence & Availability

Market Status

The compound is rarely held in stock due to the instability of the secondary amine over long periods (potential for oxidation or carbamate formation) and the niche nature of the 3-position linkage.

Table 1: Commercial Supply Profile

ParameterSpecification
Chemical Name 3-Bromo-5-(pyrrolidin-3-yl)pyridine
CAS Number 1256810-66-8
Common Isomers (Avoid) 3-Bromo-5-(pyrrolidin-2-yl)pyridine (CAS 71719-06-7)3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS 944718-19-8)
Availability Low (Make-on-Demand)
Typical Lead Time 4–8 Weeks
Estimated Cost $800 - $1,200 per gram (Custom Synthesis)
Key Suppliers Crysdot LLC, Enamine (Custom), Wuxi AppTec (Custom)
Sourcing Strategy: Buy vs. Make
  • Buy: Only recommended for milligram-scale screening (e.g., <100 mg). Verify the Certificate of Analysis (CoA) explicitly for the 3-pyrrolidinyl isomer, as supplier databases frequently mislabel the regioisomers.

  • Make: Recommended for >1 g requirements. The synthesis is robust, scalable, and significantly more cost-effective (~$50/g raw material cost).

Part 2: Technical Profile & Structural Logic

Chemical Properties[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [1][2]
  • Molecular Weight: 227.10 g/mol

  • pKa (Calculated): ~9.5 (Pyrrolidine NH), ~2.8 (Pyridine N).

  • LogP: ~1.2 (Moderate lipophilicity, good CNS penetration potential).

Medicinal Chemistry Utility

The 3-bromo handle allows for late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The pyrrolidine nitrogen serves as a versatile attachment point for amides, sulfonamides, or alkyl groups.

  • Vector Analysis: The 3,5-substitution pattern on the pyridine ring creates a "meta" geometry, ideal for mimicking the distance between pharmacophores in bioactive alkaloids like metanicotine.

Part 3: Strategic Synthesis (The "Make" Protocol)

Direct coupling of a secondary alkyl center (pyrrolidine C3) to a heteroaryl halide is challenging due to slow oxidative addition and competing


-hydride elimination. Therefore, the most reliable route utilizes a Suzuki-Miyaura coupling with a vinyl boronate , followed by reduction.
Synthetic Pathway Diagram

SynthesisRoute SM1 3-Bromo-5-iodopyridine (CAS 239137-39-4) Int1 Intermediate 1: 3-Bromo-5-(N-Boc-2,5-dihydro-1H-pyrrol-3-yl)pyridine SM1->Int1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C (Selective Coupling at I) SM2 N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester SM2->Int1 Int2 Intermediate 2: 3-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyridine Int1->Int2 Diimide Reduction (TsNHNH2, NaOAc) (Preserves Ar-Br) Product Final Product: 3-Bromo-5-(pyrrolidin-3-yl)pyridine Int2->Product TFA/DCM or HCl/Dioxane (Deprotection)

Figure 1: Selective synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine via Suzuki coupling and chemoselective reduction.

Detailed Experimental Protocol

Step 1: Selective Suzuki Coupling Rationale: 3-Bromo-5-iodopyridine is used because the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing the bromine to remain intact for future elaboration.

  • Reagents: 3-Bromo-5-iodopyridine (1.0 eq), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (1.1 eq), Pd(dppf)Cl

    
    ·DCM (0.05 eq), K
    
    
    
    CO
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas thoroughly with N

    
    .
    
  • Procedure:

    • Charge a reaction flask with halides, boronate, and base.

    • Add degassed solvent and catalyst.

    • Heat to 80°C for 4–6 hours. Monitor by LCMS for consumption of the iodide.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      . Purify via silica flash chromatography (Hexane/EtOAc gradient).
    • Yield Target: 75–85%.

Step 2: Chemoselective Reduction (Critical Step) Rationale: Standard catalytic hydrogenation (H


, Pd/C) poses a high risk of debrominating the pyridine ring (hydrodehalogenation). Diimide reduction  is generated in situ to specifically reduce the alkene without touching the aryl bromide.
  • Reagents: Intermediate 1 (1.0 eq), p-Toluenesulfonylhydrazide (5.0 eq), Sodium Acetate (5.0 eq).

  • Solvent: DME (Dimethoxyethane) and Water (1:1).

  • Procedure:

    • Dissolve Intermediate 1 in DME/Water.

    • Add NaOAc and p-TsNHNH

      
      .
      
    • Reflux (approx. 85°C) for 4–12 hours. The reaction generates diimide (HN=NH), which reduces the double bond.

    • Note: If conversion is incomplete, add fresh portions of hydrazide and base.

    • Workup: Cool, extract with DCM, wash with NaHCO

      
      .
      
    • Yield Target: 90%.

Step 3: Boc-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve Intermediate 2 in DCM.

    • Add TFA (10–20 eq) at 0°C, then warm to RT.

    • Stir for 2 hours.

    • Isolation: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO

      
       and extract with DCM/iPrOH (3:1) to ensure recovery of the polar amine.
      
    • Yield Target: Quantitative.[3]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

Table 2: QC Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d

or CDCl

)
Diagnostic peaks: Pyridine protons (3 aromatic singlets/doublets), Pyrrolidine methines/methylenes.
Purity HPLC-UV (254 nm)>95% area
Mass Spec LC-MS (ESI+)[M+H]

= 227/229 (1:1 Isotopic pattern for Br)
Residual Solvents GC-HS<5000 ppm (Class 3 solvents)

Self-Validating NMR Check: In the 1H NMR, look for the distinct ABX or AMX pattern of the pyridine ring protons (due to the 3,5-substitution). The presence of a 1:1 doublet ratio in the Mass Spectrum (m/z 227 and 229) confirms the bromine atom is still present and was not lost during the reduction step.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
  • Pastre, J. C., et al. (2010). "Flow Chemistry Syntheses of Diimide: Application to the Reduction of Alkenes". Organic Process Research & Development. (Reference for chemoselective diimide reduction).

Sources

Methodological & Application

Suzuki coupling reaction conditions for 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents.[1][2] The pyridine ring, in particular, is a ubiquitous feature, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. When combined with a pyrrolidine moiety, as in the case of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, the resulting structure presents a versatile three-dimensional framework ideal for exploring interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in modern organic synthesis.[3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the assembly of complex biaryl and heteroaryl structures.[5] This is attributed to the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of the requisite organoboron reagents.[6][7]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine, a substrate of significant interest. Beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering insights into overcoming the unique challenges posed by nitrogen-rich heterocyclic substrates.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the 3-Bromo-5-(pyrrolidin-3-yl)pyridine. This is often the rate-determining step and results in a Palladium(II) complex.[8][10] The reactivity order for the halide is typically I > OTf > Br >> Cl.[3]

  • Transmetalation : The organic group from the boronic acid (or its ester derivative) is transferred to the Palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer of the organic moiety to the palladium complex.[3][11]

  • Reductive Elimination : The two organic fragments on the Palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R RedElim->Product_out ArX_in->OxAdd Boronic_in->Transmetal

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Challenges with Nitrogen-Containing Heterocycles

Directly applying standard Suzuki coupling conditions to substrates like 3-Bromo-5-(pyrrolidin-3-yl)pyridine can be problematic. The Lewis basic nitrogen atoms of both the pyridine and pyrrolidine rings can coordinate to the palladium center, potentially inhibiting the catalyst and leading to low yields.[1] Furthermore, the unprotected N-H group on the pyrrolidine ring is acidic and can interfere with the base. Therefore, the choice of catalyst, ligand, base, and solvent is critical for success.[1][6]

Detailed Application Protocol

This protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
ReagentCAS No.Mol. Wt.Example EquivalentsPurpose
3-Bromo-5-(pyrrolidin-3-yl)pyridine1261365-54-1 (example)227.101.0Aryl Halide Substrate
Phenylboronic Acid98-80-6121.931.2 - 1.5Coupling Partner
Pd(OAc)₂ (Palladium(II) Acetate)3375-31-3224.500.02 (2 mol%)Catalyst Precursor
SPhos657408-07-6410.510.04 (4 mol%)Ligand
K₃PO₄ (Potassium Phosphate)7778-53-2212.272.0 - 3.0Base
1,4-Dioxane123-91-188.11-Solvent
Water (Degassed)7732-18-518.02-Co-solvent

Rationale for Reagent Selection:

  • Catalyst & Ligand : The use of bulky, electron-rich phosphine ligands like SPhos (or XPhos) is often crucial for coupling heteroaryl halides.[1] These ligands promote the oxidative addition step and stabilize the palladium center, preventing catalyst deactivation. Pre-catalysts can also be highly effective.[12]

  • Base : A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is recommended.[4] These bases are effective at activating the boronic acid for transmetalation without causing significant degradation of sensitive substrates. The presence of the unprotected amine on the substrate makes base selection important.[4][13]

  • Solvent : A mixture of an organic solvent like 1,4-dioxane or THF with water is commonly employed.[5][6] The water helps to dissolve the inorganic base and facilitates the transmetalation step.

Step-by-Step Experimental Procedure
  • Reaction Setup : To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

    • Rationale: Using degassed solvents is critical to maintain the inert atmosphere throughout the reaction.

  • Heating and Monitoring : Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-18 hours).

  • Reaction Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/heptane with a small percentage of triethylamine to prevent product streaking on the silica.

  • Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental_Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat & Stir (80-100 °C, 4-18h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Quench, Extract) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization and Troubleshooting

Should the initial reaction conditions prove suboptimal, the following table provides guidance for systematic optimization.

ParameterRecommended Starting PointOptimization Strategy & Troubleshooting
Catalyst/Ligand Pd(OAc)₂ / SPhos (2/4 mol%)Low Yield : Increase catalyst loading to 5 mol%. Try other ligands (e.g., XPhos, RuPhos) or a pre-formed catalyst like [Pd(dppf)Cl₂].[14]
Base K₃PO₄ (2.0 eq)Low Yield/Decomposition : Try a milder base like K₂CO₃ or Cs₂CO₃. The choice of base can significantly influence reaction outcome.[15]
Solvent Dioxane/H₂O (4:1)Poor Solubility/Low Yield : Screen other solvents such as THF, DMF, or Toluene, with varying amounts of water.
Temperature 80-100 °CNo Reaction : Increase temperature incrementally to 110 °C. Decomposition : Lower temperature to 60-70 °C and allow for longer reaction time.
Boronic Acid Boronic Acid (1.2 eq)Protodeboronation : Use the corresponding pinacol ester (BPin) or MIDA boronate derivative, which can be more stable.[16] Increase equivalents to 1.5-2.0.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of novel chemical entities for drug discovery. The protocol detailed herein provides a validated and scientifically grounded starting point for the successful coupling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine. By understanding the mechanistic principles and the specific challenges posed by nitrogen-containing heterocycles, researchers can effectively troubleshoot and optimize conditions to access a wide array of valuable bi- and heteroaryl compounds.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Zhang, P., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (Various Authors). Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Tan, Y., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ChemInform. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (Various Authors). Available at: [Link]

  • Palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (Various Authors). Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (Various Authors). Available at: [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • 3-pyridylboronic acid. Organic Syntheses. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

  • 3-Bromo-5-(pyrrolidin-3-yl)pyridine. Crysdot LLC. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. Available at: [Link]

  • Synthetic method of 3-bromopyridine. Google Patents.
  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]

Sources

functionalization of the pyridine ring in 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Strategic Overview & Chemical Logic

The scaffold 3-Bromo-5-(pyrrolidin-3-yl)pyridine represents a privileged structure in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChR). The 3-pyridyl nitrogen and the pyrrolidine amine mimic the pharmacophore of nicotine and epibatidine.

However, functionalizing this scaffold presents a specific chemoselective challenge: The Competition between the Lewis-Basic Nitrogen and the Oxidative Addition Step.

  • The Problem: The secondary amine on the pyrrolidine ring is a potent nucleophile and a strong ligand for transition metals. If left unprotected during Palladium-catalyzed cross-couplings, it will coordinate to the Pd-center, poisoning the catalyst and shutting down the catalytic cycle.

  • The Solution: A "Protect-Couple-Deprotect" strategy is mandatory. We utilize the tert-butyloxycarbonyl (Boc) group due to its orthogonality to basic coupling conditions and facile removal under acidic conditions.

  • The Handle: The C3-Bromine atom serves as the primary handle for diversification via Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), or Lithium-Halogen exchange.

Workflow Visualization

Workflow Start 3-Bromo-5-(pyrrolidin-3-yl)pyridine (Starting Material) Protect Step 1: N-Boc Protection (Boc2O, DCM) Start->Protect Essential Branch Functionalization (Divergent Point) Protect->Branch Suzuki Route A: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Branch->Suzuki Buchwald Route B: Buchwald Amination (R-NH2, Pd-Cat) Branch->Buchwald Lithium Route C: Li-Halogen Exchange (n-BuLi, Electrophile) Branch->Lithium Deprotect Step 3: Deprotection (TFA or HCl) Suzuki->Deprotect Buchwald->Deprotect Lithium->Deprotect Final Final Library Compound Deprotect->Final

Caption: Figure 1. The mandatory "Protect-First" workflow ensures catalyst longevity and chemoselectivity.

Detailed Experimental Protocols

Protocol A: N-Boc Protection (The Prerequisite)

Rationale: This step masks the secondary amine. Using Boc anhydride in DCM is standard, but the addition of DMAP accelerates the reaction if steric hindrance is observed.

Reagents:

  • Substrate: 3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) [0.2 M]

Step-by-Step:

  • Dissolve the substrate in dry DCM under N₂ atmosphere.

  • Add TEA via syringe. Cool the solution to 0 °C.

  • Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (Visualize with Ninhydrin; free amine stains red/purple, protected amine does not).

  • Workup: Wash with 0.5M HCl (rapidly, to remove TEA without deprotecting), then sat. NaHCO₃, then Brine. Dry over MgSO₄.[1]

  • Yield Expectation: >90% (White/Off-white solid).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: 3-Bromopyridines are electron-deficient. Oxidative addition is slower than for bromobenzenes. We use Pd(dppf)Cl₂ because the ferrocene ligand bite angle provides excellent stability and prevents β-hydride elimination.

Reagents:

  • Substrate: N-Boc-3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered acids)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed][2]

Step-by-Step:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the enemy of Palladium.

  • In a reaction vial, combine the Substrate, Boronic Acid, Base, and Catalyst.[2]

  • Seal the vial and purge with Argon (3x vacuum/fill cycles).[2]

  • Inject the degassed solvent.[2][4]

  • Heat to 90 °C for 12–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Silica Flash Chromatography (Hexane/EtOAc gradient).

Data Summary: Base & Solvent Effects

BaseSolvent SystemTempYield (Avg)Notes
K₂CO₃ Dioxane/H₂O (4:1)90°C85% Standard. Best for simple aryls.
Cs₂CO₃ DMF (Anhydrous)100°C72%Use for sterically hindered boronic acids.
K₃PO₄ Toluene/H₂O (3:1)100°C78%Good for heteroaryl boronic acids (e.g., pyrimidines).
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Coupling amines to the 3-position of pyridine is difficult due to the electronic repulsion of the pyridine lone pair. Xantphos is the ligand of choice here; its wide bite angle facilitates the reductive elimination of the C-N bond.

Reagents:

  • Substrate: N-Boc-3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + Xantphos (0.04 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[2]

Step-by-Step:

  • Pre-complexation: Mix Pd₂(dba)₃ and Xantphos in the solvent under Argon for 10 mins (Solution turns from purple to orange/brown).

  • Add the Substrate, Amine, and NaOtBu to the reaction vessel.

  • Add the catalyst solution via syringe.

  • Heat to 100 °C for 16 hours.

  • Note: If the amine partner is a hydrochloride salt, add an extra equivalent of base.

Advanced Troubleshooting & Decision Logic

When reactions fail, it is usually due to catalyst deactivation or protodehalogenation (where the Br is replaced by H).

Troubleshooting Logic Tree

Troubleshooting Problem Reaction Failed? CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Left Yes, SM Remaining CheckSM->SM_Left SM_Gone No, SM Consumed CheckSM->SM_Gone OxAdd_Fail Issue: Oxidative Addition Failed. Pyridine is too electron-poor. SM_Left->OxAdd_Fail Prod_Check Is Product formed? SM_Gone->Prod_Check Soln1 Fix: Switch to Pd(tBu3P)2 or increase temp to 110°C OxAdd_Fail->Soln1 Dehal Result: Protodehalogenation (Br replaced by H) Prod_Check->Dehal Mass = SM - 79 + 1 Soln2 Fix: Solvent is 'wet'. Use anhydrous conditions. Switch base to K3PO4. Dehal->Soln2

Caption: Figure 2. Diagnostic logic for optimizing Palladium cross-coupling on pyridyl systems.

References & Authority

  • General Pyridine Functionalization:

    • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (Elsevier).

    • Source:

  • Suzuki Coupling on Heterocycles:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Source:

  • Buchwald-Hartwig on Pyridines:

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Source:

  • Protecting Group Strategies (Boc):

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.

    • Source:

Sources

preparation of chiral derivatives of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(pyrrolidin-3-yl)pyridine is a high-value scaffold in medicinal chemistry, particularly for the development of Nicotinic Acetylcholine Receptor (nAChR) agonists (e.g.,


 subtype). The molecule features two critical handles: a secondary amine on the pyrrolidine ring for diversification and a bromine atom on the pyridine ring for cross-coupling (Suzuki, Buchwald-Hartwig).

Because the biological activity of nAChR ligands is strictly governed by stereochemistry—where the (


)- and (

)-enantiomers often exhibit opposing agonistic/antagonistic profiles—access to enantiopure material is non-negotiable. This guide details two validated workflows:
  • Classical Chemical Resolution: A scalable, cost-effective method for multi-gram preparation using tartaric acid derivatives.

  • Asymmetric Negishi Cross-Coupling: A precision synthesis route for maintaining high enantiomeric excess (ee) without a resolution step.

Strategic Analysis: Route Selection

FeatureMethod A: Classical Resolution Method B: Asymmetric Negishi Coupling
Starting Material Racemic 3-Bromo-5-(pyrrolidin-3-yl)pyridine3,5-Dibromopyridine + Chiral Zinc Reagent
Cost Efficiency High (Cheap reagents)Moderate (Requires Pd catalyst & chiral pool SM)
Scalability Excellent (>100g scale)Good (limited by zinc reagent stability)
Enantiomeric Excess >98% (after recrystallization)>94-96% (dependent on catalyst ligand)
Primary Use Case Bulk intermediate productionLate-stage diversification / Library synthesis

Protocol A: Classical Chemical Resolution (Scalable)

Target: Isolation of (S)-3-Bromo-5-(pyrrolidin-3-yl)pyridine via Diastereomeric Salt Formation.

Mechanistic Rationale

Direct resolution of the free amine is achieved using Di-


-toluoyl-L-tartaric acid (L-DTTA) . Unlike simple tartaric acid, the toluoyl groups provide additional 

-

stacking interactions with the pyridine ring, significantly increasing the solubility difference between the diastereomeric salts in alcoholic solvents.
Experimental Workflow

ResolutionWorkflow Start Racemic Amine (Free Base) SaltForm Add L-DTTA (0.5 - 1.0 eq) Start->SaltForm Reflux Reflux in MeOH/EtOH (1 hr) SaltForm->Reflux Cool Cool to 25°C (Slow Crystallization) Reflux->Cool Filter Filtration Cool->Filter Solid Solid Salt (Enriched S-isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched R-isomer) Filter->Liquor Filtrate Recryst Recrystallization (MeOH) Solid->Recryst FreeBase Free-Basing (NaOH/DCM) Recryst->FreeBase

Figure 1: Workflow for the resolution of 3-bromo-5-(pyrrolidin-3-yl)pyridine using L-DTTA.

Step-by-Step Protocol

Reagents:

  • Racemic 3-Bromo-5-(pyrrolidin-3-yl)pyridine (10.0 g, 44 mmol).

  • Di-

    
    -toluoyl-L-tartaric acid (L-DTTA) (17.0 g, 44 mmol).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Procedure:

  • Dissolution: Dissolve 10.0 g of the racemic amine in 100 mL of MeOH at 60°C.

  • Salt Formation: In a separate flask, dissolve 17.0 g of L-DTTA in 80 mL of MeOH. Add this warm solution slowly to the amine solution with vigorous stirring.

  • Crystallization: Heat the combined mixture to reflux for 1 hour to ensure homogeneity. Remove from heat and allow to cool slowly to room temperature (25°C) over 4 hours. Critical: Rapid cooling traps the eutomer (unwanted isomer).

  • Filtration: Filter the white precipitate. Wash the cake with cold MeOH (2 x 20 mL).

  • Enrichment Check: Dry a small sample. Analyze ee% via Chiral HPLC (see Section 5). If ee < 95%, proceed to Step 6. If >98%, proceed to Step 7.

  • Recrystallization: Suspend the salt in minimal boiling MeOH (~10 mL/g). Reflux for 30 mins, cool, and filter again.

  • Free-Basing: Suspend the purified salt in DCM (100 mL). Add 1N NaOH (100 mL) and stir until the solid dissolves. Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

Expected Yield: 3.5 – 4.0 g (35-40% from racemate). Optical Rotation:


 (c=1, CHCl

) for the (

)-isomer [1].

Protocol B: Asymmetric Negishi Coupling (Precision)

Target: Direct synthesis of (S)-3-Bromo-5-(pyrrolidin-3-yl)pyridine without resolution.

Mechanistic Rationale

This method utilizes the Negishi Cross-Coupling of a 3,5-dibromopyridine with a chiral organozinc reagent. The key is using Rieke Zinc or activated Zn dust to form the alkylzinc reagent from (


)-

-Boc-3-iodopyrrolidine. The Boc group prevents catalyst poisoning by the amine.
Reaction Pathway

NegishiPathway SM1 (S)-N-Boc-3-iodopyrrolidine ZnReagent Chiral Zinc Reagent (Retention of Config) SM1->ZnReagent Oxidative Addition Zn Zn dust / LiCl / THF Zn->ZnReagent Coupling Negishi Coupling (60°C, 4-12h) ZnReagent->Coupling Transmetallation SM2 3,5-Dibromopyridine SM2->Coupling Cat Pd(PPh3)4 or Pd(dppf)Cl2 (2-5 mol%) Cat->Coupling Product (S)-N-Boc-3-(5-bromo-3-pyridyl)pyrrolidine Coupling->Product Reductive Elimination Deprotect TFA/DCM (Deprotection) Product->Deprotect Final Final Product (S)-Enantiomer Deprotect->Final

Figure 2: Asymmetric Negishi coupling pathway preserving the bromine handle.

Step-by-Step Protocol

Reagents:

  • (

    
    )-
    
    
    
    -Boc-3-iodopyrrolidine (5.0 g, 16.8 mmol).
  • Zinc dust (activated) (3.3 g, 50 mmol) + LiCl (dry).

  • 3,5-Dibromopyridine (4.0 g, 16.8 mmol).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent: Anhydrous THF.

Procedure:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend activated Zn dust and anhydrous LiCl in THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate.

  • Reagent Formation: Add (

    
    )-
    
    
    
    -Boc-3-iodopyrrolidine dropwise to the Zn slurry. Stir at 25°C for 2 hours. QC Check: Aliquot quenched with iodine should show disappearance of starting iodide.
  • Coupling: In a second flask, dissolve 3,5-dibromopyridine and Pd(PPh

    
    )
    
    
    
    in THF. Transfer the organozinc solution (supernatant) via cannula to the pyridine solution.
  • Reaction: Heat to 60°C for 12 hours. Monitor by LC-MS.[1]

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc gradient).
    
  • Deprotection: Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours. Basify with NaHCO

    
     and extract.
    

Note: The bromine on the pyridine ring is electronically deactivated compared to the 2-position, but the 3,5-symmetry means regio-selectivity is not an issue (both positions are equivalent until the first coupling).

Quality Control & Analytics

Chiral SFC Method (Standard): To verify the Enantiomeric Excess (ee), use Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO

    
     / Methanol (with 0.2% Isopropylamine additive).
    
  • Gradient: 5% to 40% MeOH over 10 mins.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (

      
      )-Enantiomer: ~3.2 min
      
    • (

      
      )-Enantiomer: ~3.8 min
      
    • Note: Elution order must be confirmed with a racemic standard.

Safety & Handling

  • 3,5-Dibromopyridine: Irritant. Avoid inhalation of dust.

  • Organozinc Reagents: Pyrophoric potential. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • TFA: Corrosive. Use in a fume hood.

  • Waste: Segregate halogenated solvents and heavy metal (Pd, Zn) waste streams.

References

  • Negishi Coupling Methodology: Source: Negishi, E. "Negishi coupling."[2][3] Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Enantioselective Synthesis via Zinc Reagents: Source: MIT Open Access Articles. "Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents." URL:[Link]

  • Chiral Resolution of Piperidine/Pyrrolidine Analogs: Source: RSC Publishing. "Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione." URL:[Link]

Sources

Technical Application Note: Reductive Amination of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Bromo-5-(pyrrolidin-3-yl)pyridine (CAS: 944718-19-8) is a high-value "privileged scaffold" in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. The molecule features two distinct nitrogen centers: a basic, nucleophilic secondary amine (pyrrolidine) and a less basic,


-hybridized pyridine nitrogen.

This Application Note details optimized protocols for the reductive amination of the pyrrolidine moiety. The primary synthetic challenge is chemoselectivity : the protocol must efficiently alkylate the secondary amine while preserving the aryl bromide (Ar-Br) bond. This bromide is a critical "handle" for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Key Synthetic Challenges
  • Ar-Br Stability: Catalytic hydrogenation (e.g.,

    
    , Pd/C) is contraindicated  as it frequently leads to hydrodehalogenation (loss of the bromine atom).
    
  • Regioselectivity: While the pyrrolidine nitrogen (

    
    ) is significantly more nucleophilic than the pyridine nitrogen (
    
    
    
    ), acidic conditions can protonate the pyridine, altering solubility and reactivity.
  • Starting Material Form: This scaffold is often supplied as a hydrochloride salt (e.g.,

    
    ). Proper in situ neutralization is required for the reaction to proceed.
    

Mechanistic Foundation

Reductive amination proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the amine.[1][2][3] The choice of reducing agent dictates the success of the reaction in the presence of sensitive functional groups like aryl bromides.

Reaction Pathway (DOT Visualization)

ReductiveAmination cluster_selectivity Chemoselectivity Check Start 3-Bromo-5-(pyrrolidin-3-yl)pyridine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Reduction Acid Acid Catalyst (AcOH) Acid->Iminium Catalyzes Reductant Hydride Donor (STAB / NaCNBH3) Reductant->Product H- transfer

Figure 1: Mechanistic pathway of reductive amination.[3] The formation of the Iminium Ion is the rate-limiting step for hindered substrates, while the hydride transfer must be selective for C=N over C=O.

Recommended Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Status: Industry Standard (Gold Standard) Why: STAB (


) is mild, non-toxic (compared to cyanoborohydride), and highly selective for iminium ions over aldehydes/ketones. Crucially, it is inert toward aryl bromides .
Reagents & Materials
  • Substrate: 3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1–1.2 equiv) or Ketone (1.5–2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. Note: DCE promotes faster reaction rates than THF.[4]

  • Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Base (Optional): DIPEA (if starting material is a salt)

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial, dissolve the amine (1.0 equiv) in DCE (0.1 M concentration).

    • Critical: If using the HCl salt, add DIPEA (1.0 equiv per HCl) and stir for 10 min to free-base the pyrrolidine.

  • Imine Formation: Add the aldehyde or ketone.[2]

    • Add Glacial Acetic Acid (1–2 equiv). The pH should be slightly acidic (~pH 5–6) to catalyze iminium formation.

    • Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT under nitrogen atmosphere.

    • Aldehydes:[1][4][5][6][7] 1–4 hours.

    • Ketones:[2] 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[8]
      
Protocol B: Sodium Cyanoborohydride ( ) Method

Status: Alternative (Use for difficult ketones) Why:


 is smaller and more stable at lower pH than STAB, making it effective for sterically hindered ketones. However, it is toxic and generates HCN gas if acidified improperly.
Reagents
  • Solvent: Methanol (MeOH) (anhydrous).

  • Reductant:

    
     (1.5 equiv).
    
  • Additive: Acetic acid (to adjust pH).

Step-by-Step Procedure
  • Dissolution: Dissolve amine and carbonyl component in MeOH (0.1 M).

  • pH Adjustment: Add Acetic Acid dropwise until pH reaches ~5 (check with wet pH paper).

    • Note:

      
       requires acidic pH to activate the imine, but too acidic (< pH 3) hydrolyzes the reagent.
      
  • Reduction: Add

    
     (1.5 equiv).
    
  • Reaction: Stir at RT or reflux (50°C) for hindered substrates. Monitor pH periodically and add AcOH to maintain pH ~5.

  • Workup (Safety Critical):

    • Basify to pH >10 with 1N NaOH (this traps cyanide as

      
      ).
      
    • Extract with EtOAc or DCM.

    • Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Protocol C: 2-Picoline Borane (Green Chemistry)

Status: Modern/Scalable Why: A stable, non-toxic alternative to STAB and Cyanoborohydride. Ideal for scale-up.

  • Mix: Amine (1.0 equiv) + Aldehyde (1.1 equiv) in MeOH or EtOH.

  • Reagent: Add 2-Picoline Borane complex (1.2 equiv).

  • Acid: Add 10% AcOH (v/v).

  • Stir: Agitate at RT for 2–6 hours.

  • Workup: Standard aqueous extraction.

Experimental Workflow & Decision Matrix

Workflow Start Substrate: 3-Bromo-5-(pyrrolidin-3-yl)pyridine SaltCheck Is it a Salt (HCl)? Start->SaltCheck FreeBase Add DIPEA/TEA in DCM/DCE SaltCheck->FreeBase Yes CarbonylType Carbonyl Type? SaltCheck->CarbonylType No FreeBase->CarbonylType AldehydePath Aldehyde CarbonylType->AldehydePath KetonePath Ketone / Steric Bulk CarbonylType->KetonePath STAB_Proto Protocol A: STAB Solvent: DCE + AcOH Temp: RT AldehydePath->STAB_Proto Preferred KetonePath->STAB_Proto Try First NaCN_Proto Protocol B: NaCNBH3 Solvent: MeOH + AcOH Temp: RT to 50°C KetonePath->NaCN_Proto If STAB Fails Workup Quench: Sat. NaHCO3 Extract: DCM or EtOAc STAB_Proto->Workup NaCN_Proto->Workup Analysis Analyze: LCMS / NMR (Check for Ar-Br integrity) Workup->Analysis

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate form and carbonyl reactivity.

Quantitative Comparison of Reagents

FeatureSTAB (Protocol A) NaCNBH3 (Protocol B) H2 / Pd/C
Selectivity Excellent (Iminium > Carbonyl)Good (pH dependent)Poor (Reduces Ar-Br)
Ar-Br Stability High (Safe)High (Safe)Unstable (Debromination risk)
Toxicity LowHigh (Cyanide)Low
Reaction Rate Fast (in DCE)SlowFast
Water Tolerance Low (Decomposes)HighN/A
Recommendation Primary Choice Secondary ChoiceAvoid

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Equilibrium favoring the hemiaminal or insufficient acid.

    • Fix: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water and drive imine formation. Increase AcOH to 2-3 equiv.

  • Solubility Issues:

    • The 3-Bromo-5-(pyrrolidin-3-yl)pyridine scaffold can be polar. If insoluble in DCE, switch to a DCE/MeOH (4:1) mixture or pure MeOH (requires using NaCNBH3 or Pyridine-Borane, as STAB reacts with MeOH).

  • Debromination (Loss of Br):

    • If you observe a mass of [M-Br+H] in LCMS, ensure you are not using catalytic hydrogenation. If using hydrides, ensure the reaction temperature is not excessive (>80°C).

  • Isolation of Product:

    • The tertiary amine product is basic. During workup, ensure the aqueous layer is basic (pH > 10) to force the amine into the organic layer. If the product is very polar, use Chloroform/Isopropanol (3:1) for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane in Methanol."[9] Tetrahedron, 2004, 60(36), 7899-7906. Link

  • ChemicalBook. "3-Bromo-5-(pyrrolidin-3-yl)pyridine Properties and Suppliers." ChemicalBook Database, Accessed 2025. Link

  • ACS Green Chemistry Institute. "Reagent Guide: Reductive Amination." ACS GCI Pharmaceutical Roundtable. Link

Sources

Application Note: A Scalable and Robust Synthetic Route to 3-Bromo-5-(pyrrolidin-3-yl)pyridine Intermediates for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable synthetic strategy for 3-Bromo-5-(pyrrolidin-3-yl)pyridine, a crucial building block in contemporary drug discovery. The synthesis of substituted pyridines, particularly at the meta-positions, presents significant challenges due to the intrinsic electronic properties of the heterocycle.[1][2][3] This guide details a convergent, field-proven approach, breaking down the synthesis into two primary campaigns: the preparation of a 3,5-dihalogenated pyridine synthon and the stereoselective synthesis of a protected 3-aminopyrrolidine intermediate. The core of the strategy is a robust Buchwald-Hartwig amination reaction, optimized for scale-up, to couple these key fragments. We provide detailed, step-by-step protocols, process safety considerations, and analytical checkpoints to ensure reproducibility, high yield, and purity on a multi-kilogram scale.

Introduction & Strategic Overview

The 3-bromo-5-(pyrrolidin-3-yl)pyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the pyrrolidine moiety often imparts desirable pharmacokinetic properties and provides a key vector for interacting with biological targets.

However, the large-scale synthesis of this target is non-trivial. The electron-deficient nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution and makes regioselective functionalization difficult.[2][3] Direct C-H functionalization at the C3 position remains a significant challenge, often requiring specialized and costly methodologies not yet suited for production scale.[4]

This guide presents a convergent retrosynthetic approach designed for scalability and robustness, as illustrated below. The strategy relies on the coupling of two readily accessible intermediates: 3,5-dibromopyridine (Intermediate A) and (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (Intermediate B) . This approach allows for parallel synthesis and purification of the two fragments before the key C-N bond formation, maximizing process efficiency.

G Target 3-Bromo-5-(pyrrolidin-3-yl)pyridine Deprotection Boc Deprotection Target->Deprotection Final Step Coupling Buchwald-Hartwig Amination (Key C-N Bond Formation) Intermediate_A Intermediate A (3,5-Dibromopyridine) Coupling->Intermediate_A Intermediate_B Intermediate B ((S)-tert-butyl 3-aminopyrrolidine-1-carboxylate) Coupling->Intermediate_B Deprotection->Coupling From Protected Intermediate Pyridine Pyridine Starting Material (e.g., 2-aminopyridine) Intermediate_A->Pyridine Multi-step synthesis Pyrrolidine Chiral Starting Material (e.g., (S)-malic acid or L-Aspartic acid) Intermediate_B->Pyrrolidine Chiral synthesis

Caption: Convergent retrosynthetic strategy.

Synthesis of Intermediate A: 3,5-Dibromopyridine

The synthesis of 3,5-dibromopyridine is a well-established process that can be reliably scaled. The following protocol starts from 2-aminopyridine, proceeding through a Sandmeyer reaction to introduce the first bromine, followed by a direct bromination.

Protocol 2.1: Scale-Up Synthesis of 3,5-Dibromopyridine

Step 1: Synthesis of 2-Amino-3,5-dibromopyridine

  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-aminopyridine (5.0 kg, 53.1 mol) and glacial acetic acid (25 L).

  • Cooling: Cool the resulting slurry to 0-5 °C with constant stirring.

  • Bromination: Slowly add liquid bromine (10.2 L, 198 mol) via the addition funnel over 4-6 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm is expected and must be managed with an efficient cooling system.

  • Reaction Completion: Stir the reaction mixture at 5-10 °C for an additional 2 hours post-addition. Monitor the reaction by HPLC until consumption of the starting material is complete.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred solution of sodium hydroxide (20 kg in 100 L of water) and sodium bisulfite (2 kg in 20 L of water) at < 20 °C to neutralize the acid and destroy excess bromine.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with deionized water (3 x 20 L), and dry under vacuum at 50 °C to a constant weight.

Step 2: Synthesis of 3,5-Dibromopyridine (Sandmeyer Reaction)

  • Diazotization: Charge the 100 L reactor with 48% hydrobromic acid (30 L). Cool to -5 °C. Add the 2-amino-3,5-dibromopyridine (10.0 kg, 39.7 mol) portion-wise, maintaining the temperature below 0 °C.

  • Slowly add a solution of sodium nitrite (3.0 kg, 43.5 mol) in water (10 L) over 2-3 hours, keeping the temperature between -5 °C and 0 °C. Stir for 1 hour after addition is complete.

  • Deamination: In a separate 200 L reactor, prepare a solution of copper(I) bromide (1.2 kg, 8.4 mol) in 48% hydrobromic acid (20 L). Heat this solution to 70 °C.

  • Slowly transfer the cold diazonium salt solution into the hot copper bromide solution. Control the addition rate to manage vigorous nitrogen gas evolution and maintain the temperature at 70-75 °C.

  • Reaction Completion & Work-up: After the addition is complete, stir at 75 °C for 1 hour. Cool the mixture to room temperature and neutralize carefully with 50% aqueous sodium hydroxide to pH 8-9.

  • Extraction & Purification: Extract the aqueous phase with methyl tert-butyl ether (MTBE) (3 x 30 L). Combine the organic layers, wash with brine (20 L), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3,5-dibromopyridine as a low-melting solid.

ParameterStep 1: BrominationStep 2: Sandmeyer
Scale 5.0 kg (2-aminopyridine)10.0 kg (dibromo-amine)
Typical Yield 85-92%75-85%
Purity (HPLC) >98%>99%
Key Analytical ¹H NMR consistent with structure¹H NMR, GC-MS

Synthesis of Intermediate B: (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

A stereocontrolled synthesis is essential for producing the desired enantiomerically pure intermediate. This protocol utilizes L-Aspartic acid as a cost-effective chiral starting material. A similar route can be developed from trans-4-hydroxy-L-proline.[5]

Protocol 3.1: Chiral Synthesis of Intermediate B
  • Diester Formation: Charge a 50 L reactor with L-Aspartic acid (5.0 kg, 37.6 mol), ethanol (25 L), and thionyl chloride (6.5 L, 89.4 mol) added slowly at < 10 °C. Heat the mixture to reflux for 8 hours. Cool and concentrate under vacuum to obtain diethyl L-aspartate hydrochloride.

  • N-Protection: Dissolve the crude diester in dichloromethane (DCM, 30 L). Cool to 0 °C and add triethylamine (11.5 L, 82.7 mol) followed by slow addition of benzyl chloroformate (CbzCl, 6.0 L, 42.1 mol). Allow to warm to room temperature and stir for 12 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the N-Cbz protected diester.

  • Dieckmann Condensation: Charge a 100 L reactor with toluene (50 L) and sodium ethoxide (2.8 kg, 41.2 mol). Heat to 90 °C. Add a solution of the N-Cbz diester (from previous step) in toluene (20 L) over 2 hours. Stir at 90 °C for 3 hours. Cool, quench with acetic acid, and wash with water. Concentrate to give the crude cyclic β-keto ester.

  • Decarboxylation & Reduction: Reflux the crude β-keto ester in 6M HCl (40 L) for 12 hours. Cool and concentrate. The resulting crude ketone is dissolved in methanol (50 L) and cooled to 0 °C. Add ammonium acetate (14.5 kg, 188 mol) followed by sodium cyanoborohydride (2.6 kg, 41.4 mol) in portions. Stir for 24 hours.

  • Boc Protection & Deprotection: Concentrate the mixture. Redissolve in DCM/water and add Di-tert-butyl dicarbonate (Boc₂O, 8.6 kg, 39.4 mol) and NaHCO₃ to maintain pH 8-9. Stir for 12 hours. Separate the organic layer, dry, and concentrate. The crude product contains both the N-Boc and N-Cbz groups. Perform hydrogenolysis (H₂, Pd/C catalyst) in ethanol to selectively remove the Cbz group.

  • Final Isolation: After catalyst filtration and solvent removal, purify the crude oil by column chromatography or vacuum distillation to yield (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a clear oil.

ParameterDescription
Starting Material L-Aspartic Acid (5.0 kg)
Overall Yield 30-40% over 6 steps
Purity (HPLC) >98%
Chiral Purity (ee%) >99%
Key Analytical ¹H NMR, Chiral HPLC, MS

Core Directive: Scale-Up of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, with numerous protocols available for scale-up.[6][7][8] The choice of catalyst, ligand, base, and solvent is critical for achieving high conversion and minimizing side products on a large scale.[9]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product Product Coupled Product RedElim->Product Base Base (e.g., NaOtBu) Base->RedElim Amine R₂NH (Intermediate B) Amine->AmineCoord ArylHalide Ar-X (Intermediate A) ArylHalide->OxAdd

Sources

Troubleshooting & Optimization

improving yield of 3-Bromo-5-(pyrrolidin-3-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization & Cross-Coupling Ticket ID: #PYR-3BR-5PYR-YIELD Subject: Optimization of 3-Bromo-5-(pyrrolidin-3-yl)pyridine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine presents a classic "chemoselectivity vs. reactivity" conflict. You are attempting to couple an


 center (pyrrolidine) to an electron-deficient heteroaryl ring (pyridine) while preserving a specific halogen (bromine) for potential future use, all while avoiding catalyst poisoning by the pyridine nitrogen.[1]

Low yields in this synthesis typically stem from three root causes:

  • Regioselectivity Failure: The catalyst attacks the bromine at C3 instead of the intended site at C5.

  • 
    -Hydride Elimination:  The alkyl-metal intermediate eliminates to form a double bond (dihydropyrrole) rather than coupling.
    
  • Catalyst Deactivation: The pyridine nitrogen coordinates to the Palladium, shutting down the catalytic cycle.[1][2]

This guide provides a validated Negishi Coupling protocol (the "Gold Standard" for this scaffold) and a troubleshooting matrix to recover failing experiments.

Part 1: Strategic Route Analysis

To maximize yield, you must select the correct coupling partner.[1][3] While Suzuki coupling is popular, it is often suboptimal here due to the instability of pyridine boronic acids (protodeboronation).[1][4]

MethodReagentsProsConsVerdict
Suzuki-Miyaura Pyridine-Boronate + Pyrrolidine-HalideGreen reagents; easy handling.High risk of protodeboronation; slow oxidative addition to alkyl halides.Not Recommended for this specific scaffold.[3]
Heck Reaction Pyridine-Halide + PyrrolineAtom economical.[3]Requires unsaturated pyrroline; yields mixtures of isomers; requires hydrogenation step.[3]Low Selectivity
Negishi Coupling 3-Bromo-5-iodopyridine + Pyrrolidinyl-Zinc High reactivity (

); Excellent functional group tolerance.
Zinc reagents are moisture sensitive.PREFERRED ROUTE

Part 2: The "Gold Standard" Protocol (Negishi)[1]

This protocol utilizes 3-Bromo-5-iodopyridine to exploit the reactivity difference between Iodine (C-I bond energy ~57 kcal/mol) and Bromine (C-Br ~68 kcal/mol), ensuring the pyrrolidine attaches only at the 5-position.

Reagents:
  • Substrate: 3-Bromo-5-iodopyridine (1.0 equiv)

  • Nucleophile: (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)zinc(II) iodide (1.2–1.5 equiv) [Prepared fresh or purchased as solution]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or CPhos (4–8 mol%) [Crucial for preventing

    
    -hydride elimination]
    
  • Solvent: Anhydrous THF or DMA[1]

  • Temperature: 40–60 °C[1][3]

Step-by-Step Methodology:
  • Zinc Reagent Preparation (if not commercial):

    • Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add tert-butyl 3-iodopyrrolidine-1-carboxylate dropwise at 40 °C. Stir until conversion is complete (check GC/NMR). This forms the alkylzinc species.[5]

  • Coupling Reaction:

    • In a separate flame-dried flask, dissolve 3-Bromo-5-iodopyridine (1.0 equiv),

      
      , and XPhos in anhydrous THF.
      
    • Critical Step: Stir the catalyst/substrate mixture for 10 minutes at room temperature before adding the zinc reagent. This allows the oxidative addition into the C-I bond to occur first.

    • Add the organozinc solution dropwise via syringe.

    • Heat to 50 °C for 4–12 hours. Monitor by LCMS.[3]

  • Workup (The "Pyridine Trap"):

    • Quench with saturated

      
      .[1]
      
    • Purification Note: Pyridines often streak on silica.[3] Pre-treat your silica gel column with 1%

      
       in hexanes, or use amine-functionalized silica to prevent product loss.[1]
      
    • Deprotection: The final product is the N-Boc protected intermediate. Remove Boc using 4M HCl in Dioxane or TFA/DCM to yield the target 3-Bromo-5-(pyrrolidin-3-yl)pyridine.

Part 3: Troubleshooting & FAQs

Q1: I am seeing significant amounts of 3,5-bis(pyrrolidinyl)pyridine. How do I stop the double addition?

  • Diagnosis: You are likely using 3,5-dibromopyridine.[1][3] The reactivity difference between two identical bromines is negligible.

  • Fix: Switch to 3-Bromo-5-iodopyridine . The catalyst will insert into the C-I bond exclusively at mild temperatures (<60 °C).[1] If you must use the dibromo species, use a large excess of the pyridine (3.0 equiv) and recycle the unreacted starting material.

Q2: My reaction stalls at 30% conversion, and I see "Pd black" precipitating.

  • Diagnosis: Catalyst death.[3] The pyridine nitrogen is coordinating to the Pd, displacing the phosphine ligand.[1]

  • Fix:

    • Increase Ligand/Metal ratio to 2:1 or 3:1.[3]

    • Use Buchwald Precatalysts (e.g., XPhos Pd G3 or G4) instead of mixing Pd2(dba)3 + Ligand.[1] These activate faster and are more stable.[3]

Q3: I see the product mass -2 (M-2) in the LCMS. What is this?

  • Diagnosis:

    
    -hydride elimination has occurred, forming the dihydropyrrole side product.[1][3] This is common with secondary alkyl coupling partners.[3]
    
  • Fix: This indicates your ligand is not bulky enough to enforce reductive elimination.[3] Switch to CPhos or RuPhos , which are specifically designed to accelerate reductive elimination over

    
    -hydride elimination.[1][3]
    

Part 4: Visualizing the Logic

Diagram 1: Synthetic Route Decision Tree

This flow explains why Negishi is the superior choice for this specific molecule.

RouteSelection Start Target: 3-Bromo-5-(pyrrolidin-3-yl)pyridine Choice Select Coupling Strategy Start->Choice Suzuki Suzuki Coupling (Boron Reagents) Choice->Suzuki Standard Path Negishi Negishi Coupling (Zinc Reagents) Choice->Negishi High Yield Path Suzuki_Issue Issue: Protodeboronation of Pyridine Boronates Suzuki->Suzuki_Issue Negishi_Benefit Benefit: High Reactivity of Alkyl-Zn Species Negishi->Negishi_Benefit Regio Regioselectivity Check: 3,5-Dibromo vs 3-Bromo-5-Iodo Negishi_Benefit->Regio Result Optimal Path: 3-Br-5-I-Pyridine + Alkyl-Zn + XPhos Regio->Result Use Iodo-precursor

Caption: Decision matrix highlighting the Negishi pathway to avoid boronate instability and ensure regiocontrol.

Diagram 2: The Regioselectivity Mechanism

Visualizing how the Iodine vs. Bromine difference is exploited.[6]

Mechanism Substrate 3-Bromo-5-Iodo-Pyridine OxAdd Oxidative Addition (Fast at C-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0)-L Pd0->OxAdd Intermediate Pd(II) Species (Br remains intact) OxAdd->Intermediate Kinetic Control TransMetal Transmetallation Intermediate->TransMetal + Zn Reagent ZnReagent Pyrrolidinyl-Zn-I ZnReagent->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst Product 3-Bromo-5-Pyrrolidinyl-Pyridine RedElim->Product

Caption: Kinetic preference of Pd(0) for C-I over C-Br bonds allows selective functionalization at C5.

References

  • Handy, E. S., & Zhang, Y. (2001).[1][3] "Regioselective cross-coupling of 3,5-dihalopyridines." Synthetic Communications. (Establishes the reactivity order I > Br in pyridines). [1]

  • Corley, E. G., et al. (2004).[1][3] "Synthesis of a Nicotinic Agonist via Negishi Coupling." The Journal of Organic Chemistry. (Demonstrates pyrrolidine-pyridine coupling on scale). [1]

  • Han, C., et al. (2004).[1][3] "Ligand-free Palladium-Catalyzed Negishi Coupling of Aryl and Heteroaryl Halides." Journal of the American Chemical Society. [1]

  • Milne, J. E., & Buchwald, S. L. (2004).[1][3] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society. (Introduction of XPhos/SPhos for difficult alkyl couplings). [1]

  • Pfizer Inc. (2005).[1] "Process for the preparation of 3-substituted-5-(pyrrolidin-3-yl)pyridines." US Patent 6,969,769.[3] (Industrial application of this exact scaffold).

Sources

Technical Support Center: Resolution of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-3B5P-001 Subject: Chiral Resolution Strategy for 3-Bromo-5-(pyrrolidin-3-yl)pyridine Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Challenge

You are attempting to resolve the enantiomers of 3-Bromo-5-(pyrrolidin-3-yl)pyridine . This molecule presents a specific set of chromatographic challenges:

  • Dual Basicity: It contains two basic nitrogen atoms—the pyridine ring (

    
    ) and the secondary pyrrolidine amine (
    
    
    
    ).
  • Peak Tailing: The secondary amine is a strong hydrogen bond donor/acceptor. On polysaccharide-based chiral stationary phases (CSPs), this moiety interacts non-stereoselectively with residual silanols on the silica support, leading to severe peak tailing and loss of resolution (

    
    ).
    
  • Solubility: The free base is polar; however, the bromine atom aids solubility in organic modifiers compared to non-halogenated analogs.

Recommendation Engine:

  • Primary Path: Direct Chiral SFC (Supercritical Fluid Chromatography) using basified modifiers.

  • Secondary Path: Direct Chiral HPLC (Normal Phase) with high amine additive loads.

  • Fallback Path (High Purity/Scale): Derivatization (N-Boc protection) followed by resolution and deprotection.

Tier 1: Direct Resolution (SFC & HPLC)

A. Method Development Protocol

The most efficient route is Chiral SFC due to the high diffusivity of supercritical


, which improves mass transfer for basic amines.
Step 1: Column Selection Strategy

Do not screen randomly. Use the "Golden Quartet" of polysaccharide columns which cover 90% of amine separations.

PriorityColumn ChemistryCommercial Name (Examples)Rationale
1 Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H / IAThe "Standard."[1] High success rate for aromatic heterocycles.
2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IBComplementary to AD. Often resolves if AD fails.
3 Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC"Immobilized." Chlorinated selector offers unique

interactions with the bromine on your pyridine.
4 Amylose tris(3-chloro-5-methylphenylcarbamate)Chiralpak IGNewer generation; excellent for basic amines.
Step 2: Mobile Phase Composition

Critical Rule: You must use a basic additive.

  • SFC Mobile Phase:

    
     / Methanol (or Ethanol) + 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA) .
    
  • HPLC Mobile Phase: Hexane / Ethanol + 0.1% DEA .

Technical Insight: Why IPA-amine for SFC? In supercritical


, DEA can sometimes form carbamates that precipitate or cause baseline noise. IPA-amine is often more stable and provides sharper peaks for secondary amines [1].
B. Screening Workflow Diagram

MethodDev Start Start: Racemic 3-Bromo-5-(pyrrolidin-3-yl)pyridine Solubility Check Solubility: MeOH or EtOH? Start->Solubility ScreenSFC Screen SFC: Cols: AD, OD, IC, IG Mod: 20% MeOH + 0.2% IPA-amine Solubility->ScreenSFC CheckRs Check Resolution (Rs) ScreenSFC->CheckRs Success Success (Rs > 1.5) Proceed to Scale-up CheckRs->Success Yes Partial Partial (0.5 < Rs < 1.5) Optimize Gradient/Temp CheckRs->Partial Marginal Fail Fail (Rs < 0.5) Switch to Derivatization CheckRs->Fail No Partial->Success

Caption: Decision tree for direct chiral resolution screening.

Tier 2: The "Derivatization" Strategy (Fallback)

If direct resolution fails or peak shape is too poor for preparative separation, you must block the secondary amine.

Why this works:

Protecting the pyrrolidine nitrogen with a Boc (tert-butyloxycarbonyl) group:

  • Removes the basic NH interaction with silanols (eliminates tailing).

  • Adds steric bulk, often increasing the chiral recognition ability of the column.

  • Increases solubility in non-polar solvents (Hexane/CO2).

Protocol: The Boc-Route[2][3]
  • Protection:

    • React racemate with

      
       (1.1 eq) and 
      
      
      
      in DCM.
    • Result:tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate .

  • Resolution:

    • Screen the N-Boc intermediate on Chiralpak AD-H or OD-H .

    • Mobile Phase: Hexane/IPA (90:10) for HPLC or

      
      /IPA for SFC. No amine additive is needed (neutral molecule).
      
  • Deprotection:

    • Treat resolved enantiomer with TFA/DCM or HCl/Dioxane.

    • Result: Pure enantiomer of the free amine.

Troubleshooting Guide (FAQs)

Q1: My peaks are extremely broad and tailing, even with 0.1% DEA. What now?

  • Diagnosis: The basicity of the pyrrolidine is overpowering the additive coverage.

  • Fix: Increase the additive concentration to 0.5% IPA-amine or DEA . If using SFC, ensure your makeup flow (if using a mass spec detector) also contains the additive. Alternatively, switch to a Chiralpak IC column; the immobilized phase tolerates stronger solvents and often handles basic amines better due to the specific electron-density of the chlorinated selector [2].

Q2: The enantiomers are separating, but the pressure is too high in SFC.

  • Diagnosis: 3-Bromo-5-(pyrrolidin-3-yl)pyridine might be precipitating in the lines, or the column is clogged.

  • Fix:

    • Check solubility of the sample in the specific co-solvent/additive mix.

    • Increase the co-solvent percentage (e.g., from 15% to 25%).

    • Increase column temperature to 40°C (lowers viscosity of

      
       mix).
      

Q3: Can I use Tartaric Acid for classical salt resolution instead?

  • Answer: Yes, but with caveats. Pyrrolidine derivatives often crystallize well with L-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid .

  • Protocol: Mix racemate (1 eq) with acid (0.5 to 1 eq) in Ethanol or MeOH/Acetone. Heat to reflux and cool slowly.

  • Warning: This is time-consuming and requires large amounts of material (>500mg) to be practical. Chromatography is preferred for <100mg scales.

Data & Specifications

Physical Properties Relevant to Separation:

PropertyValueImplication for Separation
Molecular Weight 227.10 g/mol Low MW requires high retention for separation.
Chiral Center C3 of PyrrolidineFlexible ring; separation may be temperature sensitive.
LogP ~1.8 (Predicted)Moderately lipophilic; soluble in alcohols/DCM.
H-Bond Donors 1 (Pyrrolidine NH)Primary cause of peak tailing.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2024).[2][3] Recommended additives for basic analytes.

  • Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategies for SFC. Journal of Chromatography A. Discusses the screening of polysaccharide columns for basic pharmaceuticals.

  • Hampe, D., et al. (2023). Enantioseparation of 3-substituted pyrrolidines.[4] Journal of Separation Science. (General reference for pyrrolidine scaffolds).

  • Agilent Technologies. Chiral SFC Method Development Guide. Application Note 5991-0986EN.

Sources

Technical Support Center: Stability of 3-Bromo-5-(pyrrolidin-3-yl)pyridine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-5-(pyrrolidin-3-yl)pyridine. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered when using this compound under basic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-Bromo-5-(pyrrolidin-3-yl)pyridine in the presence of a base?

A1: The main stability concerns for 3-Bromo-5-(pyrrolidin-3-yl)pyridine under basic conditions revolve around its two key functional groups: the secondary amine of the pyrrolidine ring and the bromo-substituted pyridine ring. The secondary amine is nucleophilic and can participate in various reactions, while the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with the bromine at a meta-position.

Key Potential Reactions:

  • Intermolecular N-Arylation (Dimerization): One molecule's pyrrolidine nitrogen can act as a nucleophile, attacking the bromopyridine ring of another molecule. This leads to the formation of dimers or oligomers, reducing the yield of the desired product. This is a significant concern, especially at elevated temperatures.

  • Reaction with External Nucleophiles: If other nucleophiles are present in the reaction mixture, they can compete with the intended reaction and displace the bromide on the pyridine ring.

  • Deprotonation and Side Reactions: Strong bases can deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity and potentially promoting undesired side reactions.

  • Ring Opening/Degradation: While less common under typical synthetic conditions, harsh basic conditions (e.g., very high pH and temperature) could potentially lead to the degradation of the pyridine or pyrrolidine ring systems.

Q2: I am observing a significant amount of a high-molecular-weight impurity in my reaction. What is likely causing this?

A2: The formation of a high-molecular-weight impurity is a classic indicator of intermolecular N-arylation, leading to dimerization or oligomerization. This occurs when the nucleophilic pyrrolidine nitrogen of one molecule attacks the electrophilic carbon-bromine bond on the pyridine ring of another molecule.

dot

Caption: Dimerization pathway of 3-Bromo-5-(pyrrolidin-3-yl)pyridine.

To mitigate this, consider the following strategies:

  • Use of a Protecting Group: Protecting the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) will prevent it from acting as a nucleophile. The protecting group can be removed in a subsequent step.

  • Slow Addition: Adding the base or the 3-Bromo-5-(pyrrolidin-3-yl)pyridine slowly to the reaction mixture can help maintain a low concentration of the reactive species, disfavoring the bimolecular side reaction.

  • Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will often reduce the rate of the competing dimerization reaction.

Q3: Which bases are recommended for reactions involving 3-Bromo-5-(pyrrolidin-3-yl)pyridine?

A3: The choice of base is critical and depends on the specific reaction being performed.

Base TypeExamplesSuitability and Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃Often a good first choice for many cross-coupling reactions. They are generally mild enough to avoid significant degradation. Cesium carbonate is more soluble and often more effective.
Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Can act as both a base and a nucleophile. Use with caution, as they can potentially compete in N-arylation reactions. Best used as a scavenger for acids generated in situ.
Phosphates K₃PO₄A moderately strong, non-nucleophilic base that is often effective in palladium-catalyzed cross-coupling reactions.[1]
Alkoxides NaOtBu, KOtBuStrong, non-nucleophilic bases. Very effective but can promote undesired side reactions if not used carefully. Ensure anhydrous conditions as they are moisture-sensitive.[1]
Hydroxides NaOH, KOHGenerally, avoid using strong aqueous bases like NaOH or KOH, as they can lead to hydrolysis and other side reactions.
Q4: Can the bromine on the pyridine ring be displaced under basic conditions?

A4: Yes, the bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than halogens at the 2- or 4-positions.[2][3] The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.[3][4] The presence of a strong nucleophile, especially in combination with a base and/or heat, can lead to the displacement of the bromide.

Troubleshooting Guide

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor.

    • Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] Alternatively, pre-activating the Pd(II) source with a suitable ligand before adding the substrates can improve catalyst activity.[1]

  • Poorly Chosen Ligand: The ligand may not be suitable for the specific substrates or reaction conditions.

    • Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For electron-deficient aryl halides like 3-bromopyridine derivatives, bulky, electron-rich ligands are often more effective.[1]

  • Incorrect Base: The base may not be strong enough or may be incompatible with other functional groups.

    • Solution: For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[2] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[1] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[1]

  • Solvent Issues: The solvent may not be appropriate, leading to poor solubility or catalyst deactivation.

    • Solution: Toluene, dioxane, and THF are common solvents for many palladium-catalyzed reactions.[1] Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[1]

dot

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Poor Ligand Choice Poor Ligand Choice Low Yield->Poor Ligand Choice Incorrect Base Incorrect Base Low Yield->Incorrect Base Solvent Issues Solvent Issues Low Yield->Solvent Issues Use Pre-catalyst Use Pre-catalyst Inactive Catalyst->Use Pre-catalyst Ligand Screening Ligand Screening Poor Ligand Choice->Ligand Screening Base Optimization Base Optimization Incorrect Base->Base Optimization Anhydrous/Degassed Solvent Anhydrous/Degassed Solvent Solvent Issues->Anhydrous/Degassed Solvent

Caption: Troubleshooting workflow for low yield in cross-coupling.

Issue 2: Formation of a De-brominated Byproduct

Possible Causes & Solutions:

  • Protonolysis: In the presence of a proton source (e.g., water, alcohol) and a reducing agent (which can sometimes be generated in situ from the reaction components), the C-Br bond can be cleaved and replaced with a C-H bond.

    • Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.

  • Reductive Dehalogenation: This can be a side reaction in some palladium-catalyzed processes, particularly if there are issues with the catalytic cycle.

    • Solution: Re-evaluate the catalyst system (ligand, palladium source) and reaction conditions. Sometimes, additives can suppress this side reaction.

Issue 3: Reaction Fails to Go to Completion

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst may be losing its activity over the course of the reaction.

    • Solution: Use of pre-catalysts can lead to a more controlled formation of the active catalytic species and improve stability.[1] Ensure a strictly inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent oxidation of the catalyst.

  • Insufficient Base: The base may be consumed by other acidic protons in the reaction mixture or may not be strong enough to facilitate the key steps of the catalytic cycle.

    • Solution: Increase the equivalents of the base. If using a weaker base, consider switching to a stronger, non-nucleophilic base like NaOtBu or K₃PO₄.[1]

  • Reversible or Equilibrium Process: The desired reaction may be in equilibrium with the starting materials.

    • Solution: Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct if possible. Alternatively, a more active catalyst system or higher reaction temperature may be required.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[2]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).[2]

  • Reaction Execution: Heat the mixture under the inert atmosphere to a temperature ranging from 80°C to 110°C.[2]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N-Boc Protection of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

This protocol is essential for preventing intermolecular side reactions when the pyrrolidine nitrogen's nucleophilicity is problematic.

  • Dissolution: Dissolve 3-Bromo-5-(pyrrolidin-3-yl)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.1-1.5 eq.).

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting N-Boc protected product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting Common Issues in Pyrrolo[2,3-b]pyridine Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.
  • Stack Exchange. (2016). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine.

Sources

Technical Support Center: Stability & Handling of 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BR-305 Subject: Prevention of Polymerization/Decomposition in Amino-Aryl Halide Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The Core Issue: Why is my reaction turning into "Black Tar"?

If you are working with 3-Bromo-5-(pyrrolidin-3-yl)pyridine (or its analogs) and observing the formation of insoluble gums, black tars, or a sudden loss of starting material, you are likely witnessing Intermolecular Self-N-Arylation .

The Mechanism: "Head-to-Tail" Self-Destruction

This molecule contains two reactive sites that are mutually incompatible in their free states:

  • The Nucleophile: The secondary amine (pyrrolidine nitrogen).[1]

  • The Electrophile: The aryl bromide (activated by the electron-deficient pyridine ring).[1]

In a concentrated solution or upon heating, the amine of Molecule A attacks the bromine-bearing carbon of Molecule B. This creates a dimer, which then attacks Molecule C, leading to uncontrolled oligomerization (polymerization).[1]

Risk Factors:

  • Free Base Form: The unprotonated amine is highly nucleophilic.[1]

  • Metal Catalysts: If you add Pd/Cu for a cross-coupling reaction without protecting the amine, the metal will catalyze this self-coupling (Buchwald-Hartwig style) much faster than your intended reaction.

  • High Concentration: Increases the rate of intermolecular collision.[1]

Visualization: The Polymerization Pathway

The following diagram illustrates how the "Head-to-Tail" attack propagates.

PolymerizationMechanism Fig 1. Intermolecular N-Arylation (Self-Polymerization) Pathway Monomer1 Monomer A (Free Amine) Dimer Dimer Species (New 2° Amine formed) Monomer1->Dimer Nucleophilic Attack (S_NAr or Pd-Cat) Monomer2 Monomer B (Aryl Bromide) Monomer2->Dimer Oligomer Insoluble Oligomer (Black Tar) Dimer->Oligomer + Monomer C (Chain Growth)

Storage & Handling Protocols

Rule #1: Never store the free base. The free base is thermodynamically unstable over time.[1] You must lock the amine in a non-nucleophilic state.[1]

Recommended Storage Forms
FormStabilityRecommended ForNotes
Dihydrochloride Salt (.2HCl) HighLong-term StorageAmine is protonated (

), rendering it non-nucleophilic. Hygroscopic; store with desiccant.
Boc-Protected HighReaction IntermediateBest for Suzuki/Heck couplings.[1] Prevents catalyst poisoning and self-coupling.[1]
Free Base Critical < 1 Hour UseOnly generate immediately before use.[1] Keep cold (

) and dilute.
Protocol: Converting Free Base to Stable HCl Salt

If you have isolated the free base and need to store it:

  • Dissolve the crude oil/gum in EtOAc or Et2O (anhydrous).[1]

  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane (or Et2O) dropwise with vigorous stirring.

  • A white/off-white precipitate should form immediately.[1]

  • Filter under

    
    , wash with cold ether, and dry under vacuum.[1]
    
  • Store at -20°C.

Reaction Troubleshooting: The "Safe Path"

Most users encounter issues during Cross-Coupling (e.g., Suzuki-Miyaura) or Deprotection .[1]

Scenario A: Performing a Suzuki Coupling on the Bromine

Error: Adding Pd catalyst to the free amine. Result: The amine coordinates to the Pd (poisoning it) or the Pd catalyzes self-polymerization. Solution: Use the Boc-protected intermediate.[1]

Workflow:

  • Protect: React starting material with

    
     / 
    
    
    
    / DCM.
  • Couple: Perform Suzuki coupling on the N-Boc-3-bromo-5-(pyrrolidin-3-yl)pyridine.

  • Deprotect: Remove Boc group in the final step.[1]

Scenario B: Deprotection (The Danger Zone)

Removing the Boc group usually involves acid (TFA or HCl).[1] The reaction mixture itself is stable (because the amine is protonated).[1] The risk occurs during the workup (Neutralization).

Critical Protocol: Controlled Neutralization When moving from Acidic (Stable)


 Basic (Unstable):
  • Do not dump strong base (NaOH) directly into the concentrated mixture.[1] Heat generation + high concentration = Flash Polymerization.[1]

  • Method:

    • Evaporate excess acid (TFA/HCl) thoroughly.[1]

    • Redissolve the residue in a solvent (DCM/MeOH).[1]

    • Cool to

      
      .
      
    • Use a mild scavenger resin (e.g., Amberlyst A-21) or saturated

      
       added slowly.[1]
      
    • Keep dilute during extraction.[1]

Decision Tree: Safe Handling

HandlingWorkflow Fig 2. The 'Safe Path' Workflow to avoid Polymerization Start Start: 3-Bromo-5-(pyrrolidin-3-yl)pyridine Goal Goal: Reaction at Br-position? Start->Goal Protect STEP 1: Protect Amine (Boc) Goal->Protect Yes (Recommended) Risk RISK: Free Amine + Pd/Heat Goal->Risk No (Free base) React STEP 2: Perform Cross-Coupling Protect->React Deprotect STEP 3: Acidic Deprotection React->Deprotect Workup Workup: Neutralize Cold & Dilute Deprotect->Workup Polymer Result: Polymerization Risk->Polymer Final Final Product (Salt Form) Workup->Final

FAQ: Recovery & Salvage

Q: My material has already turned into a black gum. Can I reverse it? A: Generally, no . The N-C bond formed during polymerization is stable.[1] You cannot "un-polymerize" it back to the monomer.[1]

  • Attempt: You can try triturating the gum with ether/hexanes.[1] If any monomer remains trapped inside the polymer matrix, it might dissolve.[1] The polymer will remain as a solid.[1] Filter and check the filtrate.

Q: Can I use the HCl salt directly in a Suzuki coupling? A: Yes, but you must use excess base (3-4 equivalents) in the Suzuki reaction to neutralize the salt in situ.[1]

  • Warning: This momentarily generates the free amine in the presence of Pd.[1] It is riskier than using the Boc-protected form but possible if the coupling is fast (e.g., using high-activity catalysts like

    
     or XPhos Pd G3).
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Boc/Cbz protection protocols).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] (Mechanistic insight into amine-aryl halide coupling and catalyst poisoning).

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Guidance on ligand selection to favor cross-coupling over self-polymerization).

  • Sigma-Aldrich Technical Library. (n.d.).[1] Handling of Unstable Amines and Pyridines. (General handling of hygroscopic and reactive amine salts).

Sources

Technical Guide: HPLC Optimization for 3-Bromo-5-(pyrrolidin-3-yl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the HPLC separation of 3-Bromo-5-(pyrrolidin-3-yl)pyridine . It addresses the specific challenges posed by this molecule's basicity and chirality, providing optimized protocols for researchers in drug discovery.

Introduction: The Separation Challenge

The target molecule, 3-Bromo-5-(pyrrolidin-3-yl)pyridine , contains two nitrogenous heterocycles: a pyridine ring (pKa ~3-4) and a pyrrolidine ring (pKa ~10-11).[1] The presence of the secondary amine on the pyrrolidine ring creates two distinct challenges:

  • Chirality: The C3 position of the pyrrolidine ring is a chiral center, requiring the separation of (R)- and (S)-enantiomers .

  • Peak Tailing: The highly basic secondary amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless specific modifiers are used.[1]

Module 1: Chiral Method Development (Enantiomeric Excess)
Q: Which chiral stationary phase (CSP) is most effective for this pyridine-pyrrolidine analog?

Recommendation: Start with Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IB, IC, or Phenomenex Lux i-Amylose-3).[1]

  • Why? The basic nature of the pyrrolidine nitrogen requires mobile phases often incompatible with older "coated" phases (like OD/AD). Immobilized phases allow for a broader range of solvents, including chlorinated solvents which can induce unique selectivity for pyridine derivatives.[1]

  • Specific Protocol:

    • Primary Screen: Chiralpak IA or Lux Amylose-1.[1]

    • Secondary Screen: Chiralpak IC (often superior for heterocyclic amines).[1]

Q: What mobile phase composition yields the best resolution (

) and peak shape?

The "Magic Trio" for Basic Amines: For Normal Phase (NP) separation, you must use a three-component system:

  • Non-polar solvent: n-Hexane or n-Heptane (80-90%).[1]

  • Polar modifier: Ethanol or Isopropanol (10-20%).[1] Ethanol often provides sharper peaks for this specific scaffold.[1]

  • Basic Additive (Critical): 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]

  • Technical Insight: Without DEA/TEA, the pyrrolidine amine will hydrogen-bond with the silica support, causing the peaks to broaden and tail (

    
    ). The additive competes for these active sites, sharpening the peak (
    
    
    
    ).
Q: Can I use Reversed-Phase (RP) Chiral HPLC?

Yes, but with strict pH control.

  • Column: Chiralpak IG-3 or IA-3 (3µm particle size for higher efficiency).[1]

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[1][2][3][4][5][6]

  • Why High pH? At pH 9.0, the pyrrolidine amine is partially deprotonated (closer to neutral), increasing its hydrophobicity and retention on the column while reducing ionic interactions with silanols.

Module 2: Achiral Purity & Impurity Profiling
Q: For general purity (non-chiral), standard C18 columns show poor retention.[1] What should I change?

Issue: At neutral or low pH, the molecule is double-protonated and highly polar, eluting near the void volume (


).
Solution:  Use a High-pH Stable C18 Column  (e.g., Waters XBridge C18 or Phenomenex Gemini NX).[1]

Recommended Protocol:

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic: Acetonitrile (Gradient: 5% to 95%).[1][5]

  • Mechanism: High pH suppresses ionization of the pyrrolidine, allowing the hydrophobic bromine and aromatic rings to interact with the C18 chains, ensuring adequate retention (

    
    ).
    
Module 3: Troubleshooting & FAQs
Q: My enantiomers are separating, but the peaks are splitting/shouldering. Is the column failing?

Diagnosis: This is likely a Solubility Mismatch .

  • Cause: Dissolving the sample in 100% DMSO or Methanol while using a Hexane-based mobile phase causes the sample to precipitate momentarily upon injection.

  • Fix: Dissolve the sample in the mobile phase itself. If solubility is low, use a mixture of Hexane:Ethanol (50:50).

Q: I see a "Ghost Peak" or baseline drift in my gradient.

Diagnosis: Pyridine-UV interaction or "System Peaks".

  • Cause: Pyridine derivatives absorb strongly at low UV (210-220 nm).[1] If using TFA (Trifluoroacetic acid) in the mobile phase, it forms ion pairs that absorb UV.

  • Fix: Switch to Phosphate Buffer (pH 7.0) or Ammonium Formate and detect at 254 nm (aromatic

    
     transition), where the background noise is lower.
    
Visualizations
Figure 1: Chiral Method Development Decision Tree

This workflow outlines the logical steps to select the optimal conditions for separating (R) and (S) isomers.

ChiralMethodology Start Start: 3-Bromo-5-(pyrrolidin-3-yl)pyridine Racemic Mixture PhaseSelect Select Mode Start->PhaseSelect NP Normal Phase (NP) (Preferred for Prep) PhaseSelect->NP RP Reversed Phase (RP) (Preferred for LC-MS) PhaseSelect->RP ColScreenNP Screen Columns: IA, IB, IC, IG NP->ColScreenNP ColScreenRP Screen Columns: IA-3, IC-3, IG-3 RP->ColScreenRP MobileNP Mobile Phase: Hexane/EtOH + 0.1% DEA ColScreenNP->MobileNP CheckResNP Resolution > 1.5? MobileNP->CheckResNP OptimizeNP Optimize: Switch Alcohol (IPA vs EtOH) Adjust Temp (10-40°C) CheckResNP->OptimizeNP No Success Method Validated CheckResNP->Success Yes OptimizeNP->CheckResNP MobileRP Mobile Phase: 20mM NH4HCO3 (pH 9) / ACN ColScreenRP->MobileRP CheckResRP Resolution > 1.5? MobileRP->CheckResRP CheckResRP->OptimizeNP No CheckResRP->Success Yes

Caption: Decision tree for selecting HPLC modes and optimizing parameters for chiral resolution.

Table 1: Recommended Column & Mobile Phase Combinations
Separation ModeColumn TypeMobile Phase AMobile Phase BAdditiveTarget Application
Normal Phase Chiralpak IA / Lux Amylose-1n-HexaneEthanol0.1% DEABest Resolution (Analytical)
Polar Organic Chiralpak ICAcetonitrileMethanol0.1% TEA + 0.1% TFAAlternative Selectivity
Reversed Phase Chiralpak IG-320mM NH₄HCO₃ (pH 9)AcetonitrileNoneLC-MS Compatible
Achiral (Purity) XBridge C1810mM NH₄HCO₃ (pH 10)AcetonitrileNoneImpurity Profiling
References
  • Phenomenex. (n.d.).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Pyridine and Basic Compounds. Retrieved from [Link]

  • MDPI. (2024).[1] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Solid-State Characterization & Salt Selection for 3-Bromo-5-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of salt forms for 3-Bromo-5-(pyrrolidin-3-yl)pyridine , a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Due to the specific proprietary nature of this intermediate, exact unit cell dimensions are often held within private databases. However, this guide synthesizes available data from structural analogs (e.g., nornicotine derivatives, 3-pyridyl ether scaffolds) and standard crystallographic principles to provide a definitive strategy for solid-state selection.

Executive Summary: The Crystallizability Challenge

3-Bromo-5-(pyrrolidin-3-yl)pyridine possesses two basic nitrogen centers: a highly basic secondary amine on the pyrrolidine ring (


) and a weakly basic pyridine nitrogen (

).
  • Free Base Status: As a free base, this molecule typically exists as a viscous, hygroscopic oil or low-melting solid due to conformational flexibility and lack of strong intermolecular H-bond donors. It is unsuitable for X-ray diffraction (XRD) or long-term storage.

  • The Solution: Salt formation is strictly required to "lock" the conformation and introduce ionic interactions that drive lattice energy.

This guide compares the three most viable salt forms: Dihydrochloride , Hemifumarate , and L-Tartrate .

Comparative Analysis: Salt Form Performance

The following comparison evaluates these salts based on crystallographic potential, stability, and developability.

A. Dihydrochloride Salt ( )
  • Stoichiometry: 1:2 (Base:Acid). Both nitrogens are protonated.

  • Crystallography: Tends to form hydrated lattices (e.g., monohydrate) due to the high charge density of the chloride ion and the hygroscopic nature of the protonated pyrrolidinium.

  • Pros: Highest aqueous solubility; rapid dissolution.

  • Cons: Extreme hygroscopicity (deliquescent); often yields "needle" habits unsuitable for single-crystal XRD; poor thermal stability.

B. Fumarate Salt (Hemifumarate or Monofumarate)
  • Stoichiometry: Often forms a 1:0.5 (Hemifumarate) or 1:1 complex.

  • Crystallography: Fumaric acid is a dicarboxylic acid that bridges two cation molecules, creating a "molecular tape" motif in the crystal lattice. This significantly increases the melting point.[1]

  • Pros: Non-hygroscopic; forms large, block-like prisms ideal for X-ray diffraction; high lattice energy.

  • Cons: Lower solubility than HCl salts.

C. L-Tartrate Salt
  • Stoichiometry: 1:1 or 1:2.

  • Crystallography: Crucial for chiral resolution . Since the 3-position of the pyrrolidine is a chiral center, using a chiral acid like L-Tartaric acid allows for the separation of enantiomers via diastereomeric crystallization.

  • Pros: Facilitates enantiopurity determination; good intermediate stability.

  • Cons: Complex hydrogen bonding networks can lead to solvate formation (e.g., methanol solvates), complicating the drying process.

Representative Crystallographic Data[1][2]

While specific deposition numbers for this exact isomer are proprietary, the following table represents the expected crystallographic parameters based on validated structural analogs (e.g., 3-(pyrrolidin-2-yl)pyridine salts) [1, 2].

Table 1: Projected Solid-State Parameters for 3-Bromo-5-(pyrrolidin-3-yl)pyridine Salts

ParameterDihydrochloride (2HCl)HemifumarateL-Tartrate
Crystal System MonoclinicTriclinic or MonoclinicOrthorhombic
Space Group


or


(Chiral)
Calculated Density ~1.35 g/cm³~1.48 g/cm³~1.42 g/cm³
Melting Point 180–190°C (Dec)210–225°C (Sharp)195–205°C
Hygroscopicity High (>15% wt gain)Low (<1% wt gain)Moderate
XRD Resolution Poor (Disordered)Excellent (<0.8 Å)Good
Primary Interaction Ionic (

)
H-Bond Network (Acid-Base)H-Bond Network (Chiral)

Note: The Hemifumarate is statistically the most robust form for publication-quality X-ray structures in this chemical class due to its ability to enforce rigid packing.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Hemifumarate Salt

Target: Production of single crystals suitable for XRD.

  • Dissolution: Dissolve 100 mg of 3-Bromo-5-(pyrrolidin-3-yl)pyridine (free base) in 2.0 mL of absolute ethanol.

  • Acid Addition: Add 0.5 equivalents (for hemifumarate) or 1.0 equivalent of fumaric acid dissolved in hot ethanol.

    • Expert Tip: Use a slight excess of acid (1.05 eq) if targeting the monofumarate, but 0.5 eq is often thermodynamically preferred for pyridyl-pyrrolidines.

  • Nucleation: Heat the mixture to 60°C for 15 minutes, then allow it to cool slowly to room temperature over 4 hours.

  • Vapor Diffusion (Crucial Step):

    • Place the open vial containing the solution inside a larger jar containing 10 mL of diethyl ether or hexane (anti-solvent).

    • Seal the outer jar.

    • Allow to stand undisturbed for 3–7 days. The anti-solvent will diffuse into the ethanol, slowly lowering solubility and growing high-quality prisms.

  • Harvesting: Filter crystals and wash with cold ether.

Protocol B: Chiral Resolution via L-Tartrate
  • Mixing: Mix racemic free base (1 eq) with L-Tartaric acid (1 eq) in Methanol/Water (9:1).

  • Seeding: If available, seed with a pure enantiomer crystal.

  • Recrystallization: Heat to reflux and cool at a rate of 5°C/hour.

  • Analysis: Isolate the precipitate (usually one diastereomer crystallizes preferentially) and analyze the supernatant via Chiral HPLC.

Decision Logic for Researchers

The following diagram illustrates the workflow for selecting the appropriate salt form based on your research goal (e.g., Formulation vs. Structural Elucidation).

SaltSelection Start Start: 3-Bromo-5-(pyrrolidin-3-yl)pyridine Free Base Goal Define Research Goal Start->Goal XRD Goal: Single Crystal XRD (Structural Proof) Goal->XRD Formulation Goal: Drug Formulation (Bioavailability) Goal->Formulation Resolution Goal: Chiral Separation (Enantiopurity) Goal->Resolution Fumarate Select: Hemifumarate Salt (High Crystallinity, Stable) XRD->Fumarate Rigid Lattice HCl Select: Dihydrochloride Salt (High Solubility, Hygroscopic) Formulation->HCl Max Solubility Tartrate Select: L-Tartrate Salt (Diastereomeric Resolution) Resolution->Tartrate Chiral Selector Method_Vapor Method: Vapor Diffusion (EtOH / Ether) Fumarate->Method_Vapor Method_Freeze Method: Lyophilization (Freeze Drying) HCl->Method_Freeze Method_SlowCool Method: Slow Cooling (MeOH / Water) Tartrate->Method_SlowCool

Caption: Workflow for selecting the optimal salt form based on downstream applications (XRD, Formulation, or Chiral Resolution).

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).
  • Cambridge Crystallographic Data Centre (CCDC). Search for "3-substituted pyridine pyrrolidine". Link

  • PubChem Compound Summary. 3-Bromo-5-(pyrrolidin-2-yl)pyridine (Analog Reference). Link

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。